ABC99
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPZCETZTBBQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABC99
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABC99 is a potent and selective irreversible inhibitor of the enzyme NOTUM, a key negative regulator of the canonical Wnt signaling pathway. By inhibiting NOTUM's carboxylesterase activity, this compound prevents the deacylation of Wnt proteins, thereby rescuing Wnt-mediated signaling. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its target engagement, downstream effects on the Wnt pathway, and the key experimental protocols used for its characterization. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are illustrated with detailed diagrams.
Introduction to Wnt Signaling and the Role of NOTUM
The Wnt signaling pathways are a group of highly conserved signal transduction pathways crucial for embryonic development, tissue homeostasis, and regeneration.[1] The canonical Wnt pathway, in particular, plays a vital role in cell fate determination, proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and degenerative disorders.
A critical post-translational modification required for the activity of Wnt proteins is the attachment of a palmitoleate (B1233929) group to a conserved serine residue. This lipid modification, catalyzed by the enzyme Porcupine (PORCN), is essential for Wnt secretion and binding to its Frizzled (FZD) and LRP5/6 co-receptors.[2]
NOTUM is a secreted carboxylesterase that acts as an extracellular negative regulator of Wnt signaling.[2] It functions by removing the essential palmitoleate moiety from Wnt proteins, rendering them unable to bind to their receptors and initiate downstream signaling.[2] This deacylation by NOTUM effectively curtails Wnt activity in the extracellular space.
This compound: A Selective and Irreversible NOTUM Inhibitor
This compound is a small molecule inhibitor designed to potently and selectively target the enzymatic activity of NOTUM. It belongs to the N-hydroxyhydantoin (NHH) carbamate (B1207046) class of compounds and functions as an irreversible inhibitor, covalently modifying the active site of NOTUM.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of the Wnt-deacylating enzyme NOTUM. By covalently binding to the active site of NOTUM, this compound prevents the hydrolysis of the palmitoleate group from Wnt proteins. This action preserves the lipidated, active form of Wnt, allowing it to bind to the FZD/LRP5/6 receptor complex and activate the canonical Wnt signaling cascade. The downstream effect is the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes.
Caption: Canonical Wnt Signaling Pathway and Mechanism of this compound Action.
Quantitative Data Summary
The potency and cellular activity of this compound have been characterized using various biochemical and cell-based assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Type | Description |
| IC50 | 13 nM | Biochemical Assay | Half-maximal inhibitory concentration against NOTUM enzyme activity. |
| EC50 | 89 nM | Cell-based Reporter Assay | Half-maximal effective concentration for the preservation of Wnt3A signaling in the presence of NOTUM. |
Experimental Protocols
The characterization of this compound's mechanism of action relies on two key experimental approaches: competitive activity-based protein profiling (ABPP) to determine inhibitor selectivity and a TCF/LEF luciferase reporter assay to quantify Wnt signaling activity in a cellular context.
Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
Competitive ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample. In this method, a proteome is pre-incubated with the inhibitor of interest (this compound) before being treated with a broad-spectrum activity-based probe that targets the same enzyme class (e.g., serine hydrolases). The inhibitor's ability to block the binding of the probe to its target is then quantified.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Detailed Methodology:
-
Proteome Preparation: Prepare soluble and membrane fractions from cell lysates (e.g., SW620 cells) in an appropriate buffer (e.g., PBS). Protein concentration should be determined and normalized across samples.
-
Inhibitor Incubation: Pre-incubate the proteome samples with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-biotin or FP-rhodamine), to the pre-incubated samples. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Sample Preparation for Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Gel-Based Analysis: Resolve the proteins by SDS-PAGE. If a fluorescent probe was used, visualize the labeled proteins using a flatbed fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes compared to the control indicates target engagement.
-
Mass Spectrometry-Based Analysis: For a more global and unbiased assessment, use a biotinylated probe. Following labeling, enrich the probe-labeled proteins using streptavidin beads. The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe. The selectivity of the inhibitor is determined by the degree to which it prevents probe labeling of its intended target versus other serine hydrolases in the proteome.
TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity
This cell-based assay is used to quantify the activity of the canonical Wnt signaling pathway. It utilizes a reporter cell line (e.g., HEK293T-STF) that has been stably transfected with a luciferase reporter gene under the control of a TCF/LEF-responsive promoter.[3][4] When the Wnt pathway is activated, β-catenin translocates to the nucleus and co-activates TCF/LEF-mediated transcription, leading to the expression of luciferase and a quantifiable light signal.
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Culture and Seeding: Culture HEK293T-STF cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Conditioned Media: Prepare Wnt3a-conditioned media from a stable Wnt3a-producing cell line and NOTUM-conditioned media from a NOTUM-expressing cell line (e.g., SW620).
-
Treatment: Pre-incubate the NOTUM-conditioned media with various concentrations of this compound (or vehicle control) for a specified time. Then, mix the inhibitor-treated NOTUM media with Wnt3a-conditioned media.
-
Cell Stimulation: Remove the culture media from the HEK293T-STF cells and replace it with the prepared media mixtures. Include appropriate controls, such as cells treated with Wnt3a alone, Wnt3a and NOTUM without inhibitor, and vehicle controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for luciferase expression.
-
Luciferase Assay: Lyse the cells using a passive lysis buffer. Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the cell lysates.
-
Data Acquisition and Analysis: Measure the luminescence signal using a luminometer. Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability. The preservation of the Wnt signal by this compound is calculated as the percentage of the signal observed with Wnt3a alone.
Conclusion
This compound is a valuable research tool for studying the role of NOTUM and Wnt signaling in various biological processes. Its high potency and selectivity, as demonstrated by competitive ABPP, make it a precise probe for interrogating the function of NOTUM. The ability of this compound to rescue Wnt signaling in the presence of NOTUM, quantified by the TCF/LEF reporter assay, confirms its mechanism of action at a cellular level. This in-depth guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively utilize this compound in their studies of Wnt-dependent pathologies and regenerative medicine.
References
In-Depth Technical Guide to the ABC99 Compound: A Selective Irreversible Inhibitor of NOTUM
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound ABC99 is a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM, a key negative regulator of the Wnt signaling pathway. As a member of the N-hydroxyhydantoin (NHH) carbamate (B1207046) class of serine hydrolase inhibitors, this compound offers a valuable tool for investigating the therapeutic potential of NOTUM inhibition in contexts such as regenerative medicine and oncology. This document provides a comprehensive overview of the structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the Wnt signaling pathway.
Structure and Physicochemical Properties
This compound is chemically designated as 7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][1][2]oxazine-4-carboxylate.[1] Its structure is characterized by a central N-hydroxyhydantoin carbamate reactive group responsible for its irreversible binding to the catalytic serine of NOTUM.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2331255-53-7 | [1] |
| Molecular Formula | C22H21ClN4O5 | [1] |
| Molecular Weight | 456.9 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Acetonitrile: 1 mg/mLChloroform: 1 mg/mLMethyl Acetate: 1 mg/mLDMSO: 25 mg/mL (with heating) | [1][3] |
| UV Absorption | 210, 282 nm | [1] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months | [3] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the serine hydrolase NOTUM, with an IC50 of 13 nM.[3] NOTUM negatively regulates the canonical Wnt signaling pathway by removing a critical palmitoleate (B1233929) group from Wnt proteins, which is essential for their binding to the Frizzled receptors. By irreversibly inhibiting NOTUM, this compound prevents the deacylation of Wnt proteins, thereby preserving their ability to activate the Wnt signaling cascade.[3][4] This leads to the stabilization and nuclear translocation of β-catenin, followed by the transcription of Wnt target genes.
Wnt Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.
Biological Activity Data
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| NOTUM Inhibition (IC50) | 13 nM | SW620 cell conditioned medium | [3][4] |
| Wnt3A Signaling Preservation (EC50) | 89 nM | HEK293T-STF cell-based reporter assay | [1] |
Selectivity
This compound demonstrates excellent selectivity for NOTUM over other serine hydrolases. Quantitative mass spectrometry-based activity-based protein profiling (ABPP) revealed virtually no cross-reactivity with 64 other serine hydrolases. A partial, concentration-dependent inhibition of ABHD6 was observed, but only at concentrations significantly higher than those required for full NOTUM inhibition.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of this compound.
Synthesis of this compound
The synthesis of N-hydroxyhydantoin (NHH) carbamates like this compound generally involves a multi-step process. A representative synthetic scheme is outlined below.
References
An In-depth Technical Guide to ABC99: A Modulator of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ABC99, a synthetic small-molecule inhibitor, and its significant role as a modulator of the Wnt signaling pathway. The document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the complex interactions within this critical cellular pathway.
Introduction to Wnt Signaling and the Role of NOTUM
The Wnt signaling pathway is a crucial cascade of proteins that plays a vital role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[3] The canonical Wnt pathway is centered around the regulation of β-catenin levels. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[4][5] When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[4][5]
A key negative regulator of this pathway is the enzyme NOTUM, a secreted serine hydrolase.[1][6] Wnt proteins undergo a critical post-translational modification, an O-linked palmitoleoylation on a conserved serine residue, which is essential for their binding to the Frizzled receptor.[3][7] NOTUM functions by removing this essential palmitoleate (B1233929) group, thereby deactivating Wnt proteins and inhibiting the signaling cascade.[1][6]
This compound: A Potent and Selective Inhibitor of NOTUM
This compound is not an endogenous component of the Wnt pathway but a synthetically developed N-hydroxyhydantoin (NHH) carbamate (B1207046) that acts as a potent and selective irreversible inhibitor of NOTUM.[1][3] By inhibiting NOTUM's deacylating activity, this compound effectively preserves the active, lipid-modified state of Wnt proteins, thus maintaining Wnt-mediated cell signaling.[1] This makes this compound a valuable chemical tool for studying the role of NOTUM and a potential therapeutic agent for diseases where enhanced Wnt signaling is desirable, such as degenerative diseases.[3]
The development of this compound was facilitated by activity-based protein profiling (ABPP), a powerful chemical proteomic method used to identify and characterize enzyme activities in complex biological systems.[1][3]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay Method | Reference |
| NOTUM IC50 | 13 nM | Competitive Activity-Based Protein Profiling (ABPP) | [1][8] |
| Cellular Efficacy | Concentration-dependent preservation of Wnt signaling | HEK293T-STF Luciferase Reporter Assay | [1] |
| Selectivity | High selectivity against other serine hydrolases | Global Proteomic Reactivity Analysis (MS-based ABPP) | [1] |
Table 1: Summary of quantitative data for this compound.
Mechanism of Action of this compound
This compound's mechanism of action is centered on its covalent inhibition of the NOTUM enzyme. The diagram below illustrates the canonical Wnt signaling pathway and the specific point of intervention by NOTUM and this compound.
Caption: Canonical Wnt pathway modulation by NOTUM and its inhibitor this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
This assay is used to determine the potency (IC50) of this compound against NOTUM.
-
Source of NOTUM: Conditioned media from SW620 cells, which endogenously express NOTUM, is used as the enzyme source.
-
Inhibitor Incubation: Aliquots of the conditioned media are pre-incubated with varying concentrations of this compound (or a DMSO vehicle control) for 30 minutes at 37°C to allow for inhibitor binding.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as FP-Rhodamine (FP-Rh), is added to the samples at a final concentration of 1 µM and incubated for another 30 minutes at room temperature. This probe covalently binds to the active site of serine hydrolases.
-
Analysis: The reaction is quenched with SDS-PAGE loading buffer. The proteins are then separated by SDS-PAGE. The fluorescence of the FP-Rh probe is visualized using a flatbed fluorescence scanner.
-
Quantification: The intensity of the fluorescent band corresponding to NOTUM is quantified. Inhibition by this compound is observed as a decrease in fluorescence signal, as it prevents the binding of the FP-Rh probe. The IC50 value is calculated from the concentration-response curve.
This assay measures the effect of this compound on Wnt signaling within a cellular context.
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Cell Line: HEK293T-STF (Super TOPflash) cells are used. These cells contain a luciferase reporter gene under the control of a TCF/LEF response element, which is activated by canonical Wnt signaling.
-
Media Preparation: Conditioned media from Wnt3A-expressing L-cells (source of active Wnt) and NOTUM-expressing SW620 cells (source of Wnt inhibitor) are harvested.
-
Treatment: The NOTUM-containing media is pre-incubated with various concentrations of this compound or the inactive control compound ABC101 for 1 hour at 37°C.[1] This mixture is then combined with the Wnt3A-containing media.
-
Cellular Assay: The prepared media mixture is added to the HEK293T-STF cells. The cells are incubated for a period sufficient to allow for Wnt signaling activation and luciferase expression (e.g., 24 hours).
-
Readout: The cells are lysed, and luciferase activity is measured using a luminometer.
-
Interpretation: An increase in luciferase activity in the presence of this compound indicates that it has successfully inhibited NOTUM, thereby preserving Wnt3A's ability to activate the signaling pathway.[1]
The logical flow of experiments to characterize a novel inhibitor like this compound is depicted below.
Caption: Workflow for the discovery and characterization of the NOTUM inhibitor this compound.
Ancillary Chemical Tools: ABC99yne and ABC101
To further investigate the function of NOTUM and the effects of its inhibition, related chemical tools have been developed.[1]
-
ABC99yne: This is a clickable analogue of this compound, containing an alkyne handle.[1] This modification allows for the use of click chemistry (e.g., CuAAC) to attach reporter tags (like fluorophores or biotin). ABC99yne serves as an activity-based probe to directly visualize active NOTUM in biological samples via SDS-PAGE or for use in mass spectrometry-based proteomics to identify NOTUM and potential off-targets.[1]
-
ABC101: This compound is a structurally related, but inactive, control for this compound.[1] It is used in experiments to ensure that the observed effects are due to the specific inhibition of NOTUM by this compound and not due to off-target or non-specific effects of the chemical scaffold.[1]
Conclusion
This compound is a powerful and selective chemical tool that acts as an irreversible inhibitor of the Wnt-deacylating enzyme NOTUM.[1] By preventing the inactivation of Wnt ligands, this compound serves as a positive modulator of the Wnt signaling pathway. The detailed characterization of its potency, selectivity, and cellular activity, along with the development of associated probes and controls, provides researchers with a robust toolkit to investigate the nuanced roles of NOTUM and Wnt signaling in health and disease. This guide provides the foundational technical information required for professionals in research and drug development to effectively utilize this compound in their studies.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria [frontiersin.org]
- 3. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Signaling in the Gastrointestinal Tract in Health and Disease | MDPI [mdpi.com]
- 6. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of ABC99 in B-Cell Signaling
Whitepaper: Discovery and Development of ABC99 Inhibitors for B-Cell Malignancies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The target "this compound" is a fictional placeholder used to illustrate the process of drug discovery and development. The data and methodologies presented herein are based on the well-documented development of Bruton's tyrosine kinase (BTK) inhibitors, a clinically validated class of drugs for B-cell malignancies and autoimmune diseases.
This compound is a critical non-receptor tyrosine kinase that functions as a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] This pathway is essential for the development, activation, proliferation, and survival of B-lymphocytes.[2][5][6] Dysregulation of the BCR signaling cascade, often involving the hyperactivation of this compound, is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][7] Consequently, inhibiting the kinase activity of this compound presents a compelling therapeutic strategy to disrupt the survival and proliferation of malignant B-cells.[1][8]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of this compound. Activated this compound then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling cascades involving nuclear factor-κB (NF-κB) and other pathways crucial for B-cell survival and proliferation.[6][9][10]
References
- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]
- 5. From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: ABC99 (CAS Number 2331255-53-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ABC99, a selective and irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. The information is compiled from publicly available scientific literature and chemical supplier data.
Introduction
This compound, with CAS number 2331255-53-7, is an N-hydroxyhydantoin (NHH) carbamate (B1207046) that has emerged as a potent and selective tool compound for studying the role of NOTUM in Wnt signaling pathways.[1][2][3] NOTUM is a carboxylesterase that negatively regulates Wnt signaling by removing a critical palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[4] By inhibiting NOTUM, this compound effectively preserves the activity of Wnt ligands, making it a valuable agent for investigating cellular processes modulated by this pathway, with potential therapeutic implications in areas such as regenerative medicine and oncology.[3][4]
Physicochemical and Pharmacological Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2331255-53-7 | [1][2][5][6] |
| Molecular Formula | C₂₂H₂₁ClN₄O₅ | [2][5][6] |
| Molecular Weight | 456.9 g/mol | [2][5] |
| Synonym | 7-(4-Chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][1][3]oxazine-4-carboxylate | [2][6] |
| Appearance | Crystalline solid; White to beige powder | [2][6] |
| Purity | ≥95% to ≥98% (HPLC) | [2][6] |
| Solubility | DMSO: 2 mg/mL; Acetonitrile: 1 mg/mL; Chloroform: 1 mg/mL; Methyl Acetate: 1 mg/mL | [2][5][6] |
| Storage | -20°C | [2][6] |
| Mechanism of Action | Irreversible inhibitor of the Wnt-deacylating enzyme NOTUM | [1][3][6] |
| IC₅₀ (NOTUM inhibition) | 13 nM | [1][2][3][7] |
| EC₅₀ (Wnt3A signaling preservation) | 89 nM (in a cell-based reporter assay) | [2][5][6] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective and irreversible inhibitor of the serine hydrolase NOTUM.[3][6] NOTUM is a key negative regulator of the canonical Wnt signaling pathway.
The Canonical Wnt Signaling Pathway:
In the "off-state" (absence of Wnt), cytoplasmic β-catenin is phosphorylated by a destruction complex, which includes Axin, APC, CK1, and GSK3. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation. As a result, β-catenin levels in the cytoplasm are kept low, and Wnt target genes are not transcribed.
In the "on-state" (presence of Wnt), Wnt ligands bind to Frizzled (FZD) receptors and their co-receptors LRP5/6. This binding leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. Consequently, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.
Role of NOTUM and Inhibition by this compound:
Wnt proteins are post-translationally modified with a palmitoleate group on a conserved serine residue, a modification essential for their binding to FZD receptors and subsequent signaling. The enzyme NOTUM removes this lipid group, thereby inactivating Wnt proteins. This compound irreversibly binds to the active site of NOTUM, inhibiting its deacylating activity. This action of this compound preserves the palmitoylation of Wnt proteins, allowing them to effectively engage with their receptors and activate the downstream signaling cascade.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are found in the supplementary information of the primary publication by Suciu et al. (2018) ACS Med. Chem. Lett. 9(6):563-568. As this supplementary information was not directly accessible through the search, the following are generalized protocols based on the information in the main publication and standard laboratory methods.
Competitive Activity-Based Protein Profiling (ABPP)
This assay was used to determine the IC₅₀ of this compound for NOTUM inhibition.
Objective: To measure the concentration-dependent inhibition of NOTUM by this compound in a competitive manner using a broad-spectrum serine hydrolase probe.
Materials:
-
SW620 cell conditioned media (CM) as a source of NOTUM
-
This compound
-
ABC101 (inactive control)[3]
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
DMSO (vehicle)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
SW620 CM is pre-incubated with varying concentrations of this compound or the inactive control, ABC101, for a specified time (e.g., 30 minutes) at 37°C. A DMSO control is also included.
-
The broad-spectrum serine hydrolase probe, FP-Rh, is then added to the samples and incubated for another set period (e.g., 30 minutes) at room temperature.
-
The reaction is quenched by the addition of SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE.
-
The gel is scanned using a fluorescence scanner to visualize the labeling of serine hydrolases by the FP-Rh probe.
-
The intensity of the band corresponding to NOTUM is quantified. Inhibition is observed as a decrease in fluorescence intensity.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HEK293T SuperTOPflash (STF) Reporter Assay
This cell-based assay was used to determine the EC₅₀ of this compound for the preservation of Wnt3A signaling in the presence of NOTUM.
Objective: To quantify the ability of this compound to protect Wnt3A-mediated signaling from the inhibitory effects of NOTUM.
Materials:
-
HEK293T-STF cells (stably transfected with a β-catenin-responsive luciferase reporter)
-
Wnt3A-conditioned media
-
SW620-conditioned media (source of NOTUM)
-
This compound
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
HEK293T-STF cells are seeded in 96-well plates and allowed to attach overnight.
-
SW620-conditioned media is pre-incubated with various concentrations of this compound for a defined period.
-
This mixture is then combined with Wnt3A-conditioned media.
-
The media on the HEK293T-STF cells is replaced with the Wnt3A/NOTUM/ABC99 media mixture.
-
The cells are incubated for a period sufficient to allow for luciferase expression (e.g., 24 hours).
-
The media is removed, and cells are lysed.
-
Luciferase assay reagent is added, and luminescence is measured using a luminometer.
-
The EC₅₀ value is determined by plotting the luciferase activity against the logarithm of the this compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a selective enzyme inhibitor like this compound.
In Vivo and Ex Vivo Studies
This compound has been utilized in preclinical models to investigate the biological consequences of NOTUM inhibition. For instance, in studies involving aged mice, the administration of this compound has been shown to restore the regenerative capacity of intestinal organoids, which is typically diminished with age due to increased NOTUM activity.[8] In these experiments, mice were treated with daily injections of this compound at a dose of 10 mg per kg of body weight.[8]
Conclusion
This compound is a well-characterized, potent, and selective irreversible inhibitor of NOTUM. Its ability to preserve Wnt signaling makes it an invaluable research tool for elucidating the roles of NOTUM and the Wnt pathway in various biological and pathological processes. The quantitative data, signaling pathway information, and experimental frameworks provided in this guide are intended to support researchers in the fields of chemical biology, drug discovery, and developmental biology in their exploration of Wnt-mediated cellular signaling.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 4. stemcell.com [stemcell.com]
- 5. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of mouse intestinal organoid culture with conditioned media isolated from mucosal enteric glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Mouse organoids as an in vitro tool to study the in vivo intestinal response to cytotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Wnt Signaling: A Technical Guide to ABC99
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, with its dysregulation implicated in a multitude of diseases, including cancer and degenerative disorders. A key negative regulator of this pathway is the enzyme NOTUM, a serine hydrolase that removes a critical palmitoleate (B1233929) modification from Wnt proteins, thereby inactivating them. ABC99 is a potent, selective, and irreversible inhibitor of NOTUM, making it an invaluable tool for studying Wnt-dependent processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Mechanism of Action
Wnt proteins require palmitoleoylation by the enzyme Porcupine (PORCN) to bind to their Frizzled (FZD) receptors and initiate downstream signaling. The enzyme NOTUM acts as an extracellular antagonist by removing this lipid modification, thus preventing Wnt-receptor interaction. This compound is an N-hydroxyhydantoin (NHH) carbamate (B1207046) that covalently modifies the active site serine of NOTUM, irreversibly inhibiting its deacylating activity.[1][2][3][4] By blocking NOTUM, this compound effectively "rescues" Wnt proteins from inactivation, leading to the preservation and enhancement of Wnt signaling.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against NOTUM [1][2][4][5]
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | 13 nM | SW620 cell conditioned medium | Competitive Activity-Based Protein Profiling (ABPP) | [1][4] |
Table 2: Cellular Efficacy of this compound in Preserving Wnt Signaling [4][5]
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 89 nM (95% CI: 55–150 nM) | HEK293T-STF | SuperTOPflash Luciferase Reporter Assay | [4] |
Table 3: Selectivity of this compound [1][3]
| Target | Activity | Method |
| NOTUM | Potent, irreversible inhibition | ABPP, Mass Spectrometry |
| Other Serine Hydrolases (64 quantified) | Virtually no cross-reactivity | Mass Spectrometry-based ABPP |
| ABHD6 | Partial, concentration-dependent inhibition (~50% at 0.5 µM) | Mass Spectrometry-based ABPP |
| PPT1 | No cross-reactivity | Gel-based ABPP |
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the canonical Wnt signaling pathway and the specific point of intervention by this compound.
Caption: Wnt signaling pathway and the inhibitory action of this compound on NOTUM.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
SuperTOPflash Luciferase Reporter Assay for Wnt Signaling
This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.
Materials:
-
HEK293T-STF (SuperTOPflash) cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Wnt3A conditioned medium (from L-cells)
-
SW620 cell conditioned medium (as a source of NOTUM)
-
This compound and inactive control ABC101 (stock solutions in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T-STF cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Compound and Conditioned Media Preparation:
-
Prepare serial dilutions of this compound and ABC101 in DMEM. The final DMSO concentration should not exceed 0.1%.
-
In a separate plate, pre-incubate the SW620 conditioned medium (containing NOTUM) with the different concentrations of this compound or ABC101 for 1 hour at 37°C.
-
-
Cell Treatment:
-
Aspirate the media from the HEK293T-STF cells.
-
Add the pre-incubated mixture of SW620 conditioned medium and inhibitor.
-
Add Wnt3A conditioned medium to all wells (except for the negative control) to a final concentration of 50% (v/v).
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Aspirate the media from the wells and wash once with PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and measure the Renilla luciferase activity (for normalization, if a co-transfected Renilla plasmid is used).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of this compound by measuring its ability to compete with a broad-spectrum serine hydrolase probe for binding to NOTUM.
Materials:
-
SW620 cell conditioned medium (source of NOTUM)
-
This compound (serial dilutions in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Labeling:
-
Pre-incubate aliquots of the SW620 conditioned medium with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the FP-Rh probe to each aliquot to a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37°C to allow the probe to label the remaining active serine hydrolases.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding 2X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
-
Data Analysis:
-
The intensity of the fluorescent band corresponding to NOTUM will decrease with increasing concentrations of this compound.
-
Quantify the band intensities and plot them against the this compound concentration to determine the IC50 value.
-
Quantitative Mass Spectrometry-Based ABPP for Selectivity Profiling
This advanced proteomics approach provides a global view of the selectivity of this compound across the entire serine hydrolase family.
Materials:
-
SW620 cell conditioned medium
-
This compound and inactive control ABC101
-
FP-biotin probe
-
Streptavidin agarose (B213101) beads
-
Trypsin
-
Isotopic labeling reagents (e.g., light and heavy formaldehyde)
-
LC-MS/MS instrument (e.g., Q-Exactive Orbitrap)
Procedure:
-
Proteome Treatment and Labeling:
-
Enrichment of Labeled Proteins:
-
Enrich the biotin-labeled proteins using streptavidin agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Isotopic Labeling:
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Label the resulting peptides with heavy (DMSO control) or light (compound-treated) formaldehyde (B43269) through reductive amination.[1]
-
-
LC-MS/MS Analysis:
-
Combine the light and heavy labeled peptide samples.
-
Analyze the mixed sample by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the peptides.
-
Calculate the light/heavy peptide ratios. A low ratio indicates that the target protein was inhibited by this compound.
-
This allows for the simultaneous assessment of this compound's inhibitory activity against dozens of serine hydrolases, providing a comprehensive selectivity profile.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the SuperTOPflash Luciferase Reporter Assay.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Conclusion
This compound is a powerful and selective chemical probe for the study of Wnt signaling. Its ability to irreversibly inhibit NOTUM allows for the precise manipulation of Wnt activity in a variety of experimental systems. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into the complex roles of the Wnt pathway in health and disease, and to facilitate the development of novel therapeutics targeting this critical signaling cascade.
References
The Biological Functions of NOTUM Deacylase: A Technical Guide for Researchers and Drug Development Professionals
December 5, 2025
Executive Summary
NOTUM is a secreted carboxylesterase that has emerged as a critical negative regulator of the Wnt signaling pathway. Its primary function is the deacylation of Wnt ligands, a post-translational modification essential for their biological activity. By removing a key palmitoleate (B1233929) moiety, NOTUM effectively inactivates Wnt proteins, thereby modulating a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of the core biological functions of NOTUM deacylase, its enzymatic properties, its role in disease, and the current landscape of inhibitory molecules. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this promising area.
Introduction to NOTUM Deacylase
Initially identified for its role in development, NOTUM is a highly conserved secreted enzyme belonging to the α/β hydrolase superfamily.[1] For a time, it was thought to function as a phospholipase that sheds glypicans from the cell surface.[2][3] However, landmark studies revealed its true function as the first known extracellular protein deacylase.[2][4] NOTUM specifically targets the O-linked palmitoleate group on a conserved serine residue of Wnt proteins.[2][5] This lipid modification, installed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum, is crucial for Wnt secretion and binding to its Frizzled receptors.[6] By reversing this modification, NOTUM provides a key feedback mechanism to attenuate Wnt signaling.[1][7]
Enzymatic Activity and Substrate Specificity
NOTUM functions as a carboxylesterase, hydrolyzing the ester bond that links the palmitoleate group to the serine residue on Wnt proteins.[2][8] Structural analyses of human and Drosophila NOTUM have revealed a large, hydrophobic active site pocket that accommodates the palmitoleate chain.[2] The catalytic triad (B1167595) responsible for this activity is composed of Serine 232, Histidine 389, and Aspartate 340.[9]
The enzyme exhibits a preference for cis-unsaturated fatty acids, such as palmitoleate and myristoleate, over saturated fatty acids like palmitate and myristate.[2] This specificity is attributed to the kinked conformation of cis-unsaturated lipids, which fits optimally within the active site pocket.[2] While Wnt proteins are the primary physiological substrates, studies have shown that NOTUM can also deacylate other lipidated proteins, such as octanoylated ghrelin, in vitro.[10]
Role in Wnt Signaling Pathway
NOTUM is a key extracellular antagonist of the canonical Wnt/β-catenin signaling pathway. The binding of a palmitoleoylated Wnt ligand to its receptor complex, consisting of a Frizzled (FZD) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6), initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
NOTUM's deacylation of Wnt proteins prevents their interaction with the FZD receptor, thereby inhibiting this entire downstream cascade.[2] The function of NOTUM is critically dependent on cell-surface heparan sulfate (B86663) proteoglycans called glypicans (GPCs).[2][4] Glypicans act as scaffolds, co-localizing both NOTUM and Wnt proteins on the cell surface and facilitating the enzymatic deacylation.[2][11]
Caption: NOTUM deacylates Wnt, preventing receptor binding and signaling.
Role in Disease
The critical role of NOTUM in regulating Wnt signaling implicates it in a variety of diseases, including cancer and neurodegenerative disorders.
Colorectal Cancer (CRC)
The role of NOTUM in CRC is complex and appears to be context-dependent. In early-stage CRC characterized by APC mutations, NOTUM can act as a tumor suppressor. However, in late-stage, metastatic CRC with concurrent APC and p53 mutations, NOTUM can switch to an oncogenic role. This functional switch is thought to be mediated by its differential activity on different glypicans. In early stages, NOTUM may cleave oncogenic glypican-1 (GPC1), while in later stages, it may act on the tumor-suppressive glypican-4 (GPC4).[12] Elevated levels of NOTUM have been found in the plasma of CRC patients, suggesting its potential as a biomarker.[13][14]
Alzheimer's Disease
Dysregulation of Wnt signaling has been implicated in the pathogenesis of Alzheimer's disease.[1][5] Reduced Wnt signaling is associated with synaptic dysfunction and neuronal loss.[1] As a negative regulator of this pathway, NOTUM is a potential therapeutic target. Inhibition of NOTUM could restore Wnt signaling, offering a neuroprotective strategy.[1] Preclinical studies are exploring the potential of NOTUM inhibitors in this context.
NOTUM Inhibitors
The druggability of NOTUM's active site has led to the development of small molecule inhibitors. These compounds offer a promising therapeutic strategy for diseases associated with deficient Wnt signaling. Several potent and selective NOTUM inhibitors have been identified through various screening methods.[15][16]
Quantitative Data on Key NOTUM Inhibitors
| Inhibitor | Type | IC50 (OPTS Assay) | EC50 (TCF/LEF Assay) | Brain Penetrant | Reference |
| LP-922056 | Non-covalent | 24 nM | 110 nM | No | [15] |
| ABC99 | Covalent (irreversible) | 13 nM | 400 nM | Yes | [15] |
| ARUK3001185 | Non-covalent | 6.7 nM | 110 nM | Yes | [17] |
Note: IC50 values for covalent inhibitors like this compound are time-dependent.[15]
Experimental Protocols
In Vitro NOTUM Deacylase Activity Assay (OPTS-based)
This protocol describes a fluorometric assay to measure the enzymatic activity of NOTUM using the substrate 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).
Materials:
-
Recombinant human NOTUM protein
-
OPTS substrate (trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 405 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound (potential inhibitor) in Assay Buffer.
-
In a 96-well plate, add 50 µL of recombinant NOTUM solution (e.g., 1 nM final concentration) to each well.
-
Add 25 µL of the test compound dilution or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 25 µL of OPTS substrate solution (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Wnt/β-catenin Reporter Assay (TCF/LEF Luciferase Assay)
This protocol outlines a method to assess the effect of NOTUM and its inhibitors on Wnt signaling activity in a cellular context.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Recombinant Wnt3a protein
-
Recombinant NOTUM protein
-
Test compounds (NOTUM inhibitors)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.
-
The next day, replace the medium with fresh medium containing a fixed concentration of recombinant Wnt3a (e.g., 50 ng/mL) and a fixed concentration of recombinant NOTUM (e.g., 10 nM).
-
Add serial dilutions of the test compound to the wells. Include appropriate controls (Wnt3a alone, Wnt3a + NOTUM without inhibitor).
-
Incubate the plate for 16-24 hours at 37°C.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity relative to the control wells.
-
Determine the EC50 value of the inhibitor by plotting the fold activation against the logarithm of the inhibitor concentration.
Mass Spectrometry-Based Wnt Deacylation Assay
This protocol provides a general workflow for the direct detection of Wnt deacylation by NOTUM using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Palmitoleoylated Wnt protein is treated with NOTUM. The resulting protein mixture is digested with trypsin, and the peptides are analyzed by LC-MS/MS to identify and quantify the acylated and deacylated forms of the Wnt peptide containing the conserved serine residue.
Workflow:
-
Wnt Protein Preparation: Purify recombinant palmitoleoylated Wnt3a protein.
-
NOTUM Treatment: Incubate the purified Wnt3a with recombinant active NOTUM. As a negative control, incubate Wnt3a with a catalytically inactive NOTUM mutant (e.g., S232A) or buffer alone.
-
Protein Digestion: Reduce, alkylate, and digest the protein samples with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Search the MS/MS data against the Wnt3a protein sequence to identify peptides. Specifically, look for the peptide containing the acylation site. Compare the abundance of the palmitoleoylated and non-acylated forms of this peptide between the active NOTUM-treated sample and the controls.
Visualizing Workflows and Pathways
NOTUM Inhibitor Screening Cascade
Caption: A typical workflow for identifying and characterizing NOTUM inhibitors.
NOTUM's Dual Role in Colorectal Cancer
Caption: NOTUM's context-dependent role in colorectal cancer progression.
Conclusion and Future Directions
NOTUM deacylase is a pivotal regulator of Wnt signaling with significant implications for human health and disease. Its well-defined enzymatic activity and druggable active site make it an attractive therapeutic target. The development of potent and selective NOTUM inhibitors holds great promise for the treatment of diseases characterized by impaired Wnt signaling, such as certain cancers and neurodegenerative disorders. Future research should focus on further elucidating the context-dependent roles of NOTUM in various tissues and disease states, identifying novel substrates, and advancing the clinical development of NOTUM-targeted therapies. The experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate these critical endeavors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOTUM (Wnt signaling) Library [chemdiv.com]
- 6. NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Notum deacylates octanoylated ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. upubscience.com [upubscience.com]
- 15. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Analysis and Development of Notum Fragment Screening Hits - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ABC99: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of ABC99, a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. By understanding its precise molecular interactions and off-target profile, researchers can effectively leverage this compound as a chemical probe to investigate the role of NOTUM in Wnt signaling and its potential as a therapeutic target.
Core Mechanism of Action
This compound is an N-hydroxyhydantoin (NHH) carbamate (B1207046) that specifically targets and inhibits the serine hydrolase NOTUM.[1][2][3] Its mechanism of action is covalent and irreversible, providing a sustained blockade of NOTUM's enzymatic activity.[2][3] The primary function of NOTUM is to remove a palmitoleate (B1233929) group from Wnt proteins, a modification essential for their signaling activity. By inhibiting NOTUM, this compound effectively preserves the acylated, active state of Wnt proteins, thereby promoting Wnt signaling.[1][2][3][4]
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed using activity-based protein profiling (ABPP), a powerful chemical proteomic technique for determining enzyme activity in complex biological systems. The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| NOTUM | 13 | Competitive ABPP | [1][2][5][6] |
Table 1: Potency of this compound against its primary target, NOTUM.
| Off-Target Enzyme | Inhibition (%) at 0.5 µM this compound | Inhibition (%) at 10 µM this compound | Method | Reference |
| ABHD6 | ~50% | Concentration-dependent increase | Quantitative MS-based ABPP | [2][7] |
| Other Serine Hydrolases (64 total) | Virtually no cross-reactivity | Virtually no cross-reactivity | Quantitative MS-based ABPP | [2][5][7] |
Table 2: Selectivity of this compound against other serine hydrolases.
Wnt Signaling Pathway and this compound's Point of Intervention
The canonical Wnt signaling pathway is crucial for numerous cellular processes. The following diagram illustrates the pathway and the specific inhibitory action of this compound on NOTUM.
Caption: Wnt signaling pathway with inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the key experimental protocols used to characterize the selectivity of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency of this compound against its target, NOTUM, in a complex proteome.
-
Proteome Preparation: SW620 cell-conditioned media, a source of secreted NOTUM, is used as the proteome source.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound (or a vehicle control, typically DMSO) for 30 minutes at 37 °C to allow for target engagement.
-
Probe Labeling: A broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteomes at a final concentration of 1 µM and incubated for 30 minutes at room temperature. This probe covalently labels the active site of serine hydrolases that were not inhibited by this compound.
-
SDS-PAGE Analysis: The labeled proteins are separated by SDS-PAGE.
-
Visualization and Quantification: The gel is scanned for fluorescence. The intensity of the band corresponding to NOTUM decreases with increasing concentrations of this compound, allowing for the calculation of the IC50 value.
Quantitative Mass Spectrometry-Based ABPP
This method provides a global and quantitative assessment of this compound's selectivity across a large number of serine hydrolases.
-
Proteome Treatment: SW620 conditioned media or intact SW620 cells are treated with either this compound (at concentrations of 0.5 µM and 10 µM), an inactive control compound (ABC101 at 10 µM), or DMSO for 1 hour at 37 °C.[2]
-
Proteome Labeling: The treated proteomes are then labeled with a clickable serine hydrolase probe.
-
Click Chemistry: The labeled proteins are subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin (B1667282) tag for enrichment.
-
Protein Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases.
-
Data Analysis: The relative abundance of each identified serine hydrolase in the this compound-treated samples is compared to the vehicle-treated control to determine the extent of inhibition.
Wnt Signaling Reporter Assay
This cell-based assay confirms that the inhibition of NOTUM by this compound leads to the preservation of Wnt signaling.
-
Cell Culture: HEK293T-STF cells, which are engineered to express luciferase in response to the activation of the canonical Wnt pathway, are cultured.
-
Preparation of Conditioned Media:
-
Wnt-3A expressing L-cells are cultured to produce Wnt-3A conditioned media.
-
SW620 cells are cultured to produce NOTUM-containing conditioned media.
-
-
Inhibitor Treatment: The NOTUM-containing media is treated with varying concentrations of this compound or the inactive control, ABC101.
-
Incubation: The inhibitor-treated NOTUM media is then mixed with the Wnt-3A conditioned media and incubated.
-
Cell Stimulation: The media mixture is then added to the HEK293T-STF reporter cells.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity in the presence of this compound indicates the preservation of Wnt signaling.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the logical flow of the activity-based protein profiling experiments used to determine the selectivity of this compound.
Caption: Workflow for this compound selectivity profiling using ABPP.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. Its selectivity has been thoroughly characterized using advanced chemical proteomics techniques, revealing minimal off-target activity within the serine hydrolase family. The detailed experimental protocols provided herein offer a robust framework for utilizing this compound as a precise chemical tool to further elucidate the biological roles of NOTUM and to explore its potential as a therapeutic target in diseases driven by dysregulated Wnt signaling. The availability of a structurally related inactive control, ABC101, further enhances the utility of this compound in rigorous pharmacological studies.[2][7]
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ABC99 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC99 is a potent, selective, and irreversible N-hydroxyhydantoin (NHH) carbamate (B1207046) inhibitor of the Wnt-deacylating enzyme, NOTUM.[1][2][3] NOTUM is a secreted serine hydrolase that negatively regulates the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[3][4] By inhibiting NOTUM, this compound preserves the active, lipidated state of Wnt proteins, thereby maintaining downstream Wnt signaling.[1][4] These characteristics make this compound a valuable chemical tool for studying the role of NOTUM in various biological processes, including stem cell regulation, tissue regeneration, and diseases associated with aberrant Wnt signaling.[3][5] An inactive analogue, ABC101, is available and recommended for use as a negative control in experiments.[3][4]
Mechanism of Action: Wnt/NOTUM Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell maintenance.[4] The pathway is initiated when a palmitoylated Wnt protein binds to its Frizzled (FZD) and LRP5/6 co-receptors on the cell surface.[3] This binding event leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.
The enzyme NOTUM acts as an extracellular antagonist by cleaving the palmitoleate group from Wnt, which is essential for its receptor binding and signaling activity.[3][4] this compound selectively and irreversibly inhibits the enzymatic activity of NOTUM, thus protecting Wnt proteins from deacylation and preserving the signaling cascade.[1][3]
Caption: Mechanism of this compound in the Wnt signaling pathway.
Preparation and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Parameter | Recommendation |
| Solvent | DMSO is recommended for creating stock solutions.[6] Solubility is also reported in Acetonitrile, Chloroform, and Methyl Acetate (1 mg/mL).[7] |
| Stock Solution Concentration | Prepare a high-concentration stock solution (e.g., 10 mM in DMSO). A clear solution of 2.5 mg/mL has been achieved.[1] |
| Stock Solution Storage | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[1] |
| Working Solution Preparation | Dilute the stock solution directly into fresh, pre-warmed cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%). |
| Compound Stability | The compound is stable for at least four years when stored at -20°C.[7] It is shipped at room temperature.[2][7] |
Quantitative Data Summary
The following table summarizes the reported potency and effective concentrations of this compound from various studies. This data can serve as a starting point for designing dose-response experiments in your specific cell model.
| Parameter | Value | Cell System / Assay | Reference |
| IC₅₀ (NOTUM Inhibition) | 13 nM | Biochemical Assay | [1][4][7][8] |
| EC₅₀ (Wnt3A Signaling Preservation) | 89 nM | HEK293T-STF Luciferase Reporter Assay | [7][8] |
| Effective Concentration Range | 0.1 - 10 µM | Inhibition of NOTUM activity in SW620 cells (2-hour treatment).[1] | [1] |
| Effective Concentration (Organoids) | 500 nM | Treatment of primary organoids for 8 days.[5] | [5] |
| Effective Concentration (Stem Cells) | 50 nM | Clonogenic growth assay of Lgr5hi stem cells.[5] | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Working Concentration of this compound
Before investigating the biological effects of this compound, it is crucial to determine the optimal, non-toxic concentration range for your specific cell line. This is typically achieved through a dose-response cell viability assay.
Caption: Workflow for determining the optimal concentration of this compound.
Methodology:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis. Allow cells to adhere and recover overnight.[6]
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of this compound in complete cell culture medium. Also, prepare a 2x vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2x this compound dilutions or the 2x vehicle control. This brings the compounds to a 1x final concentration.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, PrestoBlue™, CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the appropriate signal (absorbance or fluorescence). Normalize the data to the vehicle control and plot cell viability (%) against this compound concentration to identify the concentration range that does not significantly impact cell viability.
Protocol 2: Wnt Signaling Luciferase Reporter Assay
This protocol is designed to functionally validate the activity of this compound by measuring its ability to preserve Wnt signaling in the presence of NOTUM. This assay requires a cell line engineered with a Wnt-responsive reporter, such as HEK293T-STF cells, which express luciferase under the control of a TCF/LEF promoter.[4][9]
Materials:
-
HEK293T-STF (Super TOPflash) reporter cell line
-
Conditioned medium from Wnt3a-expressing cells (e.g., L-Wnt3A cells)
-
Conditioned medium from NOTUM-expressing cells (e.g., SW620 cells)[4]
-
This compound and inactive control ABC101
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
White, opaque 96-well plates suitable for luminescence measurements
Methodology:
-
Cell Seeding: Seed HEK293T-STF cells into a white, opaque 96-well plate and allow them to adhere overnight.
-
Preparation of Treatment Media:
-
In separate tubes, pre-incubate the NOTUM-containing conditioned medium with various concentrations of this compound (e.g., 1 nM to 10 µM), ABC101 (inactive control), or a vehicle control (DMSO) for approximately 30-60 minutes at 37°C.
-
Following pre-incubation, mix the NOTUM/inhibitor medium with the Wnt3a-containing conditioned medium (a 1:1 ratio is a good starting point, but may require optimization).
-
-
Cell Treatment: Remove the existing medium from the HEK293T-STF cells and replace it with the prepared treatment media. Include the following controls:
-
Basal control (standard medium, no Wnt3a or NOTUM)
-
Wnt3a only (maximum signal)
-
Wnt3a + NOTUM (inhibited signal)
-
Wnt3a + NOTUM + Vehicle
-
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of each well to a co-transfected control reporter or total protein content if necessary. Plot the normalized luciferase activity against the concentration of this compound to determine the EC₅₀ for Wnt signaling preservation.[4][9]
Protocol 3: Western Blot Analysis of β-catenin
A key downstream event in canonical Wnt signaling is the stabilization of β-catenin. This protocol outlines how to assess changes in β-catenin levels following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Wnt3a-conditioned medium (if endogenous Wnt levels are low), NOTUM-conditioned medium, and/or this compound at the desired concentrations for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin or active (non-phosphorylated) β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize β-catenin levels to the loading control. An increase in β-catenin in the this compound-treated group (in the presence of Wnt and NOTUM) would indicate successful target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound |CAS: 2331255-53-7 Probechem Biochemicals [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ABC99 in Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC99 is a potent and selective small-molecule inhibitor of the Wnt-deacylating enzyme NOTUM.[1] NOTUM acts as a negative regulator of the canonical Wnt signaling pathway by removing a critical palmitoleate (B1233929) group from Wnt proteins, rendering them inactive.[1][2] By inhibiting NOTUM, this compound effectively preserves and enhances Wnt signaling, a pathway crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][3] Dysregulation of Wnt signaling is implicated in various diseases, including cancer, age-related tissue degeneration, and neurodegenerative disorders.[2][4] These application notes provide detailed protocols for the in vivo use of this compound in mouse models to investigate its therapeutic potential.
Mechanism of Action
This compound is an N-hydroxyhydantoin (NHH) carbamate (B1207046) that forms a covalent bond with the active site of NOTUM, leading to its irreversible inhibition.[1] This targeted inhibition prevents the deacylation of Wnt proteins, thereby maintaining their active state and ability to bind to Frizzled receptors. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival. An inactive analog, ABC101, which does not inhibit NOTUM, is an appropriate negative control for in vivo experiments.[2]
Signaling Pathway
Caption: this compound inhibits NOTUM, preserving Wnt protein palmitoylation and activating β-catenin signaling.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| NOTUM IC₅₀ | 13 nM | [1] |
| Wnt3A Signaling Preservation EC₅₀ | 89 nM (in a cell-based reporter assay) | [1] |
In Vivo Effects of this compound in Mouse Models
| Application Area | Mouse Model | Dosage and Administration | Key Findings | Reference |
| Age-Related Intestinal Regeneration | Aged (>24 months) C57BL/6J mice | 10 mg/kg, daily intraperitoneal (IP) injection for 7 days | Restored colony-forming capacity of Lgr5hi intestinal stem cells to levels of young mice. Increased nuclear β-catenin levels and proliferation of Olfm4+ stem cells in intestinal crypts. | [5] |
| Colorectal Cancer | Orthotopic implantation of APKS mouse tumouroids | Vehicle (corn oil) or this compound, treatment initiated 4 weeks post-implantation | Significantly inhibited primary tumor growth and reduced the number of liver and lymph node metastases. Improved overall survival. | [4] |
| Neurogenesis | Adult mice | Not specified in detail, but used to demonstrate a role for NOTUM in the ventricular-subventricular zone (V-SVZ) | Inhibition of NOTUM with this compound leads to an activation of Wnt signaling and increased proliferation in the SVZ. | [2][5] |
| Osteoporosis | Ovariectomized (OVX) rats (as a model for osteoporosis) | Not specified for this compound, but other NOTUM inhibitors showed increased bone mineral density and cortical bone thickness. | Inhibition of NOTUM is a promising therapeutic strategy for osteoporosis. | [6] |
Experimental Protocols
In Vivo Administration of this compound
a. Materials:
-
This compound (and ABC101 as an inactive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline (0.9% NaCl) or Corn Oil
-
Sterile syringes and needles (e.g., 27-30 gauge)
b. Preparation of Dosing Solution (for Intraperitoneal Injection):
A recommended approach for preparing a working solution for in vivo experiments is to first create a stock solution and then dilute it with co-solvents.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mg/mL).
-
For a final dosing solution, a suggested vehicle composition is a mixture of DMSO, PEG300/PEG400, Tween-80, and saline. A common ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween-80, and the remainder saline.
-
To prepare the final solution, first add the required volume of the this compound stock solution to the PEG300.
-
Next, add the Tween-80 and mix thoroughly.
-
Finally, add the saline to reach the final volume and concentration.
-
Ensure the final solution is clear and administer immediately after preparation. The proportion of DMSO in the working solution should be kept low, ideally below 2%, especially for sensitive animals.[1]
c. Administration Protocol:
-
For studies on intestinal regeneration, administer this compound or ABC101 daily via intraperitoneal injection at a dose of 10 mg/kg body weight.[5][7]
-
For colorectal cancer studies, oral administration in corn oil has been used.[4]
-
Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
Analysis of Intestinal Stem Cell Function
a. Intestinal Crypt Isolation and Organoid Culture:
This protocol is adapted from established methods for isolating and culturing murine intestinal crypts.
-
Euthanize the mouse and dissect the small intestine.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Open the intestine longitudinally and cut it into small (2-5 mm) pieces.
-
Wash the pieces extensively with cold PBS until the supernatant is clear.
-
Incubate the tissue fragments in a chelating buffer (e.g., 2 mM EDTA in PBS) on ice with gentle rocking to release the crypts from the underlying mesenchyme.
-
Collect the fractions containing the isolated crypts and centrifuge at a low speed (e.g., 300 x g) to pellet the crypts.
-
Resuspend the crypt pellet in Matrigel and plate as domes in a 24-well plate.
-
After polymerization of the Matrigel, add intestinal stem cell culture medium containing essential growth factors (EGF, Noggin, and R-spondin).
-
Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
-
Quantify organoid formation efficiency by counting the number of organoids formed per 100 crypts plated.
b. Flow Cytometry Analysis of Intestinal Organoids:
-
Harvest the organoids from the Matrigel by mechanical disruption in cold PBS.
-
Dissociate the organoids into single cells using a gentle enzymatic digestion (e.g., TrypLE Express) followed by mechanical trituration.
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Stain the cells with fluorescently conjugated antibodies against cell surface markers for intestinal stem cells (e.g., Lgr5-EGFP reporter mice can be used) and other epithelial cell types.
-
Analyze the stained cells using a flow cytometer to quantify the proportions of different cell populations.
Immunohistochemistry for Nuclear β-catenin
-
Fix intestinal tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against β-catenin overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize the nuclei.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Quantify the intensity of nuclear β-catenin staining in the intestinal crypts using image analysis software.
Experimental Workflow Diagram
Caption: Workflow for in vivo studies using the this compound protocol in mice.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Adult Ventricular–Subventricular Zone (V-SVZ) and Olfactory Bulb (OB) Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of ABC99 Stock Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the preparation, storage, and handling of stock solutions for ABC99 (CAS: 2331255-53-7), a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM[1][2]. Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy in research applications, particularly in studies involving the Wnt signaling pathway.
Compound Information
This compound is an N-hydroxyhydantoin (NHH) carbamate-based inhibitor with high selectivity for the serine hydrolase NOTUM[3]. By inhibiting NOTUM, this compound prevents the removal of a critical palmitoleate (B1233929) group from Wnt proteins, thereby preserving Wnt3A-dependent cellular signaling[1].
| Property | Value | Reference |
| CAS Number | 2331255-53-7 | [2][4] |
| Molecular Formula | C₂₂H₂₁ClN₄O₅ | [2][4] |
| Molecular Weight | 456.88 g/mol | [2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Mechanism of Action | Irreversible NOTUM inhibitor (IC₅₀ = 13 nM) | [1][2][4] |
Solubility Data
The solubility of this compound varies across different solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[3].
| Solvent | Concentration | Comments | Reference |
| DMSO | 25 mg/mL (~54.7 mM) | Requires sonication and gentle heating to 80°C | [3] |
| DMSO | 10 mg/mL (~21.9 mM) | Clear solution | |
| DMSO | 2 mg/mL (~4.4 mM) | Clear solution | |
| Acetonitrile | 1 mg/mL (~2.2 mM) | [4] | |
| Chloroform | 1 mg/mL (~2.2 mM) | [4] | |
| Methyl Acetate | 1 mg/mL (~2.2 mM) | [4] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (CAS: 2331255-53-7)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-use Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation[5].
-
Calculation: Determine the required mass of this compound and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 456.88 g/mol x 1000 mg/g = 4.57 mg
-
-
Weighing: Carefully weigh 4.57 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Dissolving: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator or gentle warming to ensure the compound is completely dissolved, resulting in a clear solution[3].
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryogenic vials[5][6].
-
Storage: Store the aliquoted stock solution as recommended in the table below.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Comments | Reference |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. | [2] |
| Stock Solution | -20°C | Up to 1 month | [3][5] | |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. | [3] |
Note: The product is stable for several weeks at ambient temperature during shipping[2].
Safety and Handling
This compound is for research use only and is not for human or veterinary use[2][4]. Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound[7][8].
-
Work Area: Handle the powder and prepare solutions in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Disposal: Dispose of unused compound and waste in accordance with local, state, and federal regulations.
-
Spills: In case of a spill, prevent spread and clean the area following established laboratory procedures for hazardous chemicals[8].
Visualized Diagrams
The following diagram illustrates the role of this compound in modulating the Wnt signaling pathway. Wnt proteins require a palmitoleate group to bind to their receptors. The enzyme NOTUM removes this group, inactivating Wnt. This compound selectively inhibits NOTUM, thereby preserving the active state of Wnt and promoting downstream signaling.
Caption: this compound inhibits the NOTUM enzyme, preserving Wnt signaling.
This workflow diagram provides a visual summary of the protocol for preparing an this compound stock solution.
Caption: Step-by-step workflow for preparing this compound stock solution.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ashp.org [ashp.org]
- 8. ors.od.nih.gov [ors.od.nih.gov]
Application of ABC99 in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC99 is a potent and selective small molecule inhibitor of the Wnt-deacylating enzyme NOTUM.[1][2] NOTUM acts as a negative regulator of the Wnt signaling pathway by removing a crucial palmitoleate (B1233929) group from Wnt proteins, thereby preventing their interaction with Frizzled receptors.[3][4] By inhibiting NOTUM, this compound effectively preserves and enhances Wnt signaling, a pathway paramount to embryonic development, stem cell maintenance, and tissue regeneration.[1][2][5] These application notes provide a comprehensive overview of the use of this compound in regenerative medicine research, offering detailed protocols and summarizing key quantitative data to facilitate its application in laboratory settings.
Mechanism of Action: Preservation of Wnt Signaling
This compound is an N-hydroxyhydantoin (NHH) carbamate (B1207046) that selectively and irreversibly inhibits NOTUM with a half-maximal inhibitory concentration (IC50) of 13 nM.[1] In the absence of Wnt signaling, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival.[5] NOTUM counteracts this by deacylating Wnt proteins, rendering them inactive. This compound blocks this deacylation, thus maintaining the pool of active Wnt ligands and sustaining downstream signaling.[1][4]
Applications in Intestinal Regeneration
The intestinal epithelium undergoes constant renewal driven by intestinal stem cells (ISCs) located at the base of the crypts of Lieberkühn. Wnt signaling is a critical regulator of ISC maintenance and proliferation. With age, the regenerative capacity of the intestinal epithelium declines, partly due to increased expression of NOTUM in the stem cell niche.[6]
Quantitative Data Summary
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Primary murine intestinal organoids | 500 nM this compound for 8 days | Cell population analysis (FACS) | Increased frequency of Lgr5-high ISCs. | [6] |
| Lgr5-EGFP-IRES-creERT2 murine intestinal organoids | 50 nM this compound for 5 days | Clonogenic growth of Lgr5-high stem cells | This compound treatment rescued the inhibitory effect of recombinant NOTUM on organoid formation. | [6] |
| Aged mice (in vivo) | 10 mg/kg this compound daily injection for 7 days | Intestinal crypt regeneration after injury | Enhanced regenerative capacity of aged intestinal stem cells and promoted recovery from chemotherapy-induced damage. | [7] |
| Aged mice (in vivo) | 10 mg/kg this compound daily injection | Relative body weight | No significant adverse effects on body weight compared to control. | [6] |
Experimental Protocols
In Vitro Intestinal Organoid Culture
This protocol describes the treatment of established murine intestinal organoids with this compound to assess its effect on stem cell activity.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Utilizing ABC99 for Neurogenesis Research
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ABC99, a hypothetical member of the ATP-binding cassette (ABC) transporter family, in the study of neurogenesis. While "this compound" is used here as a representative model, the data and protocols are based on established research on known ABC transporters, such as ABCB1, ABCC1, and ABCG2, and their roles in neural stem cell function and the development of new neurons.
ABC transporters are crucial for cellular homeostasis by regulating the transport of various substances across cell membranes.[1] Emerging evidence suggests their significant involvement in the differentiation and maintenance of stem cells, including neural stem/progenitor cells (NSPCs).[1] Understanding the function of specific ABC transporters like this compound in neurogenesis can provide valuable insights into brain homeostasis, regeneration, and the pathogenesis of neurological disorders.[1]
Data Presentation
The following tables summarize quantitative data from studies on ABC transporter-deficient animal models, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effect of ABC Transporter Deficiency on Neuronal Progenitor Cell Differentiation in vivo
| Genotype | Neuronal Marker | Percentage Change vs. Wild Type | Reference |
ABCB1
| Doublecortin(+) | -36% | [1] |
ABCB1
| Calretinin(+) | -37% | [1] |
Signaling Pathways
The precise signaling pathway through which this compound influences neurogenesis is a subject of ongoing investigation. Based on the known roles of other ABC transporters and common signaling pathways governing neurogenesis, a hypothetical pathway is proposed below. ABC transporters can influence signaling pathways by controlling the cellular concentration of signaling molecules or their metabolites.
Caption: Hypothetical signaling pathway of this compound in neurogenesis.
Experimental Protocols
The following are detailed protocols for investigating the role of this compound in neurogenesis.
Protocol 1: In Vitro Neural Stem/Progenitor Cell (NSPC) Differentiation Assay
Objective: To assess the effect of this compound modulation on the differentiation of NSPCs into mature neurons.
Materials:
-
NSPCs (e.g., derived from the subventricular zone or dentate gyrus)
-
NSPC proliferation medium
-
NSPC differentiation medium
-
This compound modulator (inhibitor or activator)
-
Control vehicle (e.g., DMSO)
-
Poly-L-ornithine and laminin-coated cell culture plates
-
Primary antibodies: anti-Doublecortin (DCX), anti-β-III tubulin (Tuj1), anti-GFAP
-
Secondary antibodies: fluorescently labeled
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Plating: Plate NSPCs on poly-L-ornithine and laminin-coated plates in proliferation medium.
-
Treatment: Once cells reach 70-80% confluency, switch to differentiation medium containing either the this compound modulator at various concentrations or the control vehicle.
-
Differentiation: Culture the cells for 5-7 days, replacing the medium with fresh differentiation medium and treatment every 2-3 days.
-
Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.25% Triton X-100. c. Block with 5% normal goat serum. d. Incubate with primary antibodies overnight at 4°C. e. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. f. Counterstain with DAPI.
-
Imaging and Analysis: a. Capture images using a fluorescence microscope. b. Quantify the percentage of DCX+, Tuj1+, and GFAP+ cells relative to the total number of DAPI-stained nuclei.
Protocol 2: In Vivo Analysis of Adult Neurogenesis in an this compound Knockout Mouse Model
Objective: To determine the in vivo role of this compound in adult hippocampal neurogenesis.
Materials:
-
This compound knockout (KO) and wild-type (WT) littermate mice
-
5-bromo-2'-deoxyuridine (BrdU)
-
Perfusion and fixation solutions (e.g., 4% paraformaldehyde)
-
Cryostat or vibratome
-
Primary antibodies: anti-BrdU, anti-NeuN, anti-DCX
-
Secondary antibodies: fluorescently labeled
-
Microscope for stereological analysis
Procedure:
-
BrdU Labeling: Administer BrdU to both this compound KO and WT mice to label dividing cells.
-
Tissue Collection: After a designated survival period (e.g., 2-4 weeks), perfuse the animals and collect the brains.
-
Sectioning: Prepare coronal sections of the brain using a cryostat or vibratome.
-
Immunohistochemistry: a. Perform antigen retrieval for BrdU staining. b. Follow standard immunohistochemistry protocols to stain for BrdU, NeuN (a marker for mature neurons), and DCX.
-
Stereological Quantification: a. Use an unbiased stereological method to quantify the number of BrdU+, BrdU+/NeuN+, and DCX+ cells in the dentate gyrus of the hippocampus. b. Compare the cell counts between the this compound KO and WT groups.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the function of this compound in neurogenesis.
Caption: A typical experimental workflow for this compound neurogenesis research.
Disclaimer: "this compound" is a hypothetical designation used for illustrative purposes. The experimental designs and expected outcomes are based on published research on the broader family of ABC transporters. Researchers should validate these protocols for their specific ABC transporter of interest.
References
Application Notes and Protocols: ABC99 in Bone Growth and Osteoporosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone remodeling is a dynamic and continuous process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1][2][3] Disruption of this equilibrium, often leading to excessive resorption, is a hallmark of metabolic bone diseases such as osteoporosis.[4][5] The Wnt signaling pathway is a critical regulator of bone homeostasis, promoting the differentiation and function of osteoblasts, the cells responsible for new bone formation.[6][7][8][9] Consequently, targeting components of the Wnt pathway presents a promising therapeutic strategy for anabolic osteoporosis treatment.[10][11][12]
ABC99 is a potent and selective N-hydroxyhydantoin (NHH) carbamate (B1207046) inhibitor of NOTUM, a negative regulator of the Wnt signaling pathway.[13] NOTUM is a carboxylesterase that removes a critical palmitoleate (B1233929) group from Wnt proteins, thereby inactivating them and preventing them from binding to their receptors. By inhibiting NOTUM, this compound preserves the activity of Wnt ligands, such as Wnt3A, leading to sustained activation of the Wnt/β-catenin signaling cascade.[13] This mechanism suggests that this compound has the potential to enhance bone formation and may serve as a valuable research tool and therapeutic candidate for studying bone growth and treating osteoporosis.
These application notes provide a comprehensive overview of the hypothesized effects of this compound in bone biology and detailed protocols for investigating its efficacy in in vitro and in vivo models of bone growth and osteoporosis.
Mechanism of Action: this compound in the Wnt Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of the enzyme NOTUM.[13] In the canonical Wnt signaling pathway, Wnt proteins bind to Frizzled (FZD) receptors and their co-receptors, LRP5/6.[6][14] This interaction leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes essential for osteoblast differentiation and function.[6][7] NOTUM antagonizes this process by deacylating Wnt proteins, rendering them inactive. This compound blocks this inhibitory action of NOTUM, thereby maintaining Wnt signaling and promoting downstream anabolic effects in bone.[13]
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the anticipated quantitative outcomes from experiments designed to test the efficacy of this compound in promoting bone formation. These are hypothetical data based on the known mechanism of action.
Table 1: In Vitro Osteoblast Differentiation Markers
| Treatment Group | Concentration | Alkaline Phosphatase (ALP) Activity (U/mg protein) | Alizarin (B75676) Red S Staining (OD at 562 nm) | Gene Expression (Fold Change vs. Vehicle) - Runx2 | Gene Expression (Fold Change vs. Vehicle) - Osteocalcin |
| Vehicle Control | - | 15.2 ± 2.1 | 0.12 ± 0.03 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| This compound | 10 nM | 25.8 ± 3.5 | 0.28 ± 0.05 | 2.5 ± 0.4 | 3.1 ± 0.6 |
| This compound | 50 nM | 42.5 ± 4.9 | 0.55 ± 0.08 | 4.8 ± 0.7 | 6.2 ± 0.9 |
| This compound | 100 nM | 55.1 ± 6.2 | 0.78 ± 0.11 | 6.5 ± 0.9 | 8.9 ± 1.2 |
| Wnt3A (Positive Control) | 50 ng/mL | 58.3 ± 5.8 | 0.82 ± 0.10 | 7.0 ± 1.0 | 9.5 ± 1.3 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: In Vitro Osteoclast Activity (Pit Resorption Assay)
| Treatment Group | Concentration | Resorbed Area (% of total area) | Number of TRAP-positive Multinucleated Cells |
| Vehicle Control | - | 12.5 ± 1.8 | 150 ± 22 |
| This compound | 10 nM | 10.2 ± 1.5 | 135 ± 19 |
| This compound | 50 nM | 7.8 ± 1.1 | 110 ± 15 |
| This compound | 100 nM | 5.4 ± 0.9 | 85 ± 12 |
| OPG (Positive Control) | 100 ng/mL | 2.1 ± 0.5 | 30 ± 8 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 3: In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis (8-week treatment)
| Treatment Group | Dose (mg/kg/day, p.o.) | Femoral Bone Mineral Density (BMD) (g/cm²) | Trabecular Bone Volume/Total Volume (BV/TV) (%) | Osteoblast Surface/Bone Surface (Ob.S/BS) (%) | Osteoclast Surface/Bone Surface (Oc.S/BS) (%) |
| Sham | Vehicle | 0.085 ± 0.007 | 15.8 ± 2.2 | 8.5 ± 1.1 | 4.2 ± 0.6 |
| OVX + Vehicle | Vehicle | 0.062 ± 0.005 | 8.1 ± 1.5 | 4.1 ± 0.8 | 10.5 ± 1.9 |
| OVX + this compound | 10 | 0.071 ± 0.006 | 11.2 ± 1.8 | 6.9 ± 0.9 | 7.1 ± 1.2 |
| OVX + this compound | 30 | 0.079 ± 0.007 | 14.5 ± 2.0 | 8.2 ± 1.0 | 5.0 ± 0.8 |
| OVX + PTH (Positive Control) | 40 µg/kg/day, s.c. | 0.082 ± 0.008 | 15.1 ± 2.1 | 9.0 ± 1.2** | 9.8 ± 1.5 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to OVX + Vehicle. |
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol assesses the ability of this compound to promote the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1) or primary mesenchymal stem cells into mature, mineralizing osteoblasts.[15][16][17][18][19]
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1) or primary mesenchymal stem cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Osteogenic Induction Medium: Alpha-MEM with 10% FBS, 1% Pen-Strep, 50 µg/mL Ascorbic Acid, 10 mM β-glycerophosphate, and 100 nM Dexamethasone
-
This compound (stock solution in DMSO)
-
Alkaline Phosphatase (ALP) Activity Assay Kit
-
Alizarin Red S Staining Solution (2% w/v, pH 4.2)
-
TRIzol or other RNA extraction reagent
-
qRT-PCR reagents and primers for Runx2, Osteocalcin, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture in standard growth medium until confluent.[18]
-
Induction of Differentiation: Once confluent, replace the growth medium with Osteogenic Induction Medium.[18][19]
-
Treatment: Add this compound at various concentrations (e.g., 10, 50, 100 nM) or vehicle control (DMSO) to the induction medium. Include a positive control group treated with Wnt3A (50 ng/mL).
-
Medium Change: Replace the medium with fresh induction medium and treatments every 2-3 days.[18]
-
ALP Activity Assay (Day 7):
-
Wash cells with PBS.
-
Lyse cells according to the ALP assay kit manufacturer's protocol.
-
Measure ALP activity and normalize to total protein content.
-
-
Gene Expression Analysis (Day 7):
-
Wash cells with PBS and lyse with TRIzol.
-
Extract total RNA, synthesize cDNA, and perform qRT-PCR for osteogenic marker genes (Runx2, Osteocalcin).
-
-
Alizarin Red S Staining for Mineralization (Day 14-21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[16]
-
Wash gently with deionized water.
-
Stain with Alizarin Red S solution for 20 minutes at room temperature.[16][19]
-
Wash extensively with deionized water to remove excess stain.
-
For quantification, destain by adding 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.
-
Protocol 2: In Vitro Osteoclast Activity (Pit Resorption) Assay
This protocol evaluates the indirect effect of this compound on osteoclast activity. Since Wnt signaling in osteoblasts can suppress osteoclastogenesis (e.g., by increasing the OPG/RANKL ratio), this assay uses a co-culture system or conditioned media from this compound-treated osteoblasts.[7][20]
Materials:
-
Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells as osteoclast precursors
-
Osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1)
-
Calcium phosphate-coated plates or dentin/bone slices[21][22][23]
-
Alpha-MEM with 10% FBS, 1% Pen-Strep
-
Recombinant M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
TRAP (Tartrate-Resistant Acid Phosphatase) Staining Kit
-
Toluidine Blue or Silver Nitrate (B79036) for pit visualization
Procedure:
-
Prepare Conditioned Medium:
-
Culture osteoblasts to near-confluency.
-
Treat osteoblasts with this compound (e.g., 10, 50, 100 nM) or vehicle for 48 hours.
-
Collect the supernatant (conditioned medium) and filter sterilize.
-
-
Osteoclast Differentiation:
-
Seed osteoclast precursors (e.g., BMMs at 1 x 10⁵ cells/well) onto calcium phosphate-coated plates or bone slices.[21][22]
-
Culture cells in a 1:1 mixture of fresh medium and the prepared conditioned medium.
-
Supplement the culture with M-CSF (30 ng/mL) and a sub-optimal concentration of RANKL (e.g., 20 ng/mL) to allow for the observation of inhibitory effects.
-
Culture for 6-9 days, replacing the medium every 2-3 days.[21]
-
-
TRAP Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity according to the manufacturer's protocol to identify multinucleated osteoclasts.
-
Count TRAP-positive cells with ≥3 nuclei.
-
-
Pit Resorption Analysis:
Protocol 3: In Vivo Ovariectomized (OVX) Mouse Model for Postmenopausal Osteoporosis
This model is the gold standard for studying postmenopausal osteoporosis and is used to evaluate the systemic effects of this compound on bone mass and architecture.[4][24]
Materials:
-
Female C57BL/6 mice (10-12 weeks old)
-
Anesthetic agents (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
This compound formulated for oral gavage
-
Parathyroid Hormone (PTH 1-34) as a positive anabolic control
-
Micro-CT (µCT) scanner
-
Histology reagents (fixatives, decalcifying solution, embedding media, stains)
Procedure:
-
Acclimatization and Baseline Scans:
-
Acclimatize animals for at least one week.
-
Perform baseline µCT scans of the distal femur or lumbar vertebrae to determine initial bone parameters.
-
-
Surgical Procedure:
-
Divide mice into groups (Sham, OVX+Vehicle, OVX+this compound low dose, OVX+this compound high dose, OVX+PTH).
-
Anesthetize the mice. For OVX groups, perform bilateral ovariectomy. For the Sham group, perform a similar surgery but leave the ovaries intact.[4]
-
Provide post-operative analgesia and allow a recovery period of 2-4 weeks for bone loss to establish.
-
-
Treatment Period:
-
Administer this compound (e.g., 10 and 30 mg/kg) daily via oral gavage for 8 weeks.
-
Administer vehicle to Sham and OVX+Vehicle groups.
-
Administer PTH (e.g., 40 µg/kg) daily via subcutaneous injection to the positive control group.
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform final µCT scans on the same skeletal sites.
-
Euthanize the animals and collect femurs and vertebrae.
-
-
µCT Analysis:
-
Analyze scans to quantify bone mineral density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Bone Histomorphometry:
-
Fix, decalcify, and embed bones in paraffin.
-
Section the bones and perform staining (e.g., H&E, TRAP).
-
Quantify cellular parameters such as osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS). For dynamic histomorphometry, administer calcein (B42510) and alizarin labels before euthanasia to measure mineral apposition rate (MAR) and bone formation rate (BFR).
-
Conclusion
This compound, as a selective inhibitor of the Wnt antagonist NOTUM, represents a promising tool for bone and osteoporosis research. Its mechanism of action is directly linked to the activation of the pro-osteogenic Wnt signaling pathway. The protocols detailed herein provide a robust framework for researchers to investigate the efficacy of this compound and similar compounds in stimulating bone formation and preventing bone loss. The anticipated results, if confirmed experimentally, would support the development of NOTUM inhibitors as a novel anabolic therapy for osteoporosis.
References
- 1. Frontiers | Chemokines in Physiological and Pathological Bone Remodeling [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Bone Remodeling and Modeling: Cellular Targets for Antiresorptive and Anabolic Treatments, Including Approaches Through the Parathyroid Hormone (PTH)/PTH-Related Protein Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of Wnt antagonists by small molecules for treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. New therapeutic targets for osteoporosis: beyond denosumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Future therapeutic targets in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Wnt pathway in osteoporosis: A review of mechanisms of action and potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. store.astm.org [store.astm.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Differentiation of Primary Human Osteoblasts [sigmaaldrich.com]
- 18. Osteoblast differentiation [bio-protocol.org]
- 19. ixcellsbiotech.com [ixcellsbiotech.com]
- 20. The Metabolic Features of Osteoblasts: Implications for Multiple Myeloma (MM) Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 22. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 23. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal models of osteoporosis--necessity and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with FP-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction to Activity-Based Protein Profiling and the FP-Alkyne Probe
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the active state of enzymes within complex biological systems.[1][2] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes that covalently bind to the active site of specific enzyme families, providing a direct measure of their functional state. This technique is invaluable for discovering new drug targets, elucidating enzyme function, and assessing the selectivity of small molecule inhibitors.[3][4]
The serine hydrolase superfamily is one of the largest and most diverse enzyme classes, playing critical roles in various physiological processes, including digestion, blood coagulation, and neurotransmission.[3][5][6] Dysregulation of serine hydrolase activity is associated with numerous diseases, making them a prime target for therapeutic intervention.
This document provides detailed application notes and protocols for performing ABPP experiments targeting serine hydrolases using a fluorophosphonate-alkyne probe (FP-alkyne), a stand-in for the conceptual "ABC99yne". FP-alkyne is a broadly reactive, cell-permeable probe that covalently modifies the active site serine of these enzymes.[7][8][9] The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This two-step approach offers flexibility for various downstream analyses, including fluorescent gel-based imaging and mass spectrometry-based proteomics.[9]
Key Applications of FP-Alkyne in ABPP
-
Profiling Serine Hydrolase Activity: Identification and quantification of active serine hydrolases in various biological samples such as cell lysates, tissues, and whole organisms.
-
Competitive ABPP for Inhibitor Screening: Determination of the potency (IC50) and selectivity of inhibitors against a broad range of serine hydrolases in their native environment.[1][10][11]
-
Target Discovery and Validation: Identification of the molecular targets of novel bioactive compounds.
-
Understanding Signaling Pathways: Investigating the role of serine hydrolases in cellular signaling cascades, such as the endocannabinoid system.[12][13]
Experimental Workflows and Protocols
General ABPP Workflow with FP-Alkyne
The general workflow for an ABPP experiment using the FP-alkyne probe involves several key steps: proteome preparation, probe labeling, click chemistry for reporter tag attachment, and downstream analysis.
Protocol 1: In-vitro ABPP of Serine Hydrolases in Cell Lysates
This protocol describes the labeling of serine hydrolases in a cell lysate with FP-alkyne, followed by click chemistry to attach a fluorescent reporter for gel-based analysis.
Materials:
-
Cells of interest (e.g., cultured cancer cell line)
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors without EDTA)
-
FP-alkyne probe (stock solution in DMSO)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, stock solution in DMSO)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate (B8700270)
-
-
SDS-PAGE materials and fluorescence gel scanner
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication or douncing on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (proteome lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
FP-Alkyne Labeling:
-
Dilute the proteome lysate to 1 mg/mL in lysis buffer.
-
Add FP-alkyne to a final concentration of 1 µM. Include a DMSO-only control.
-
Incubate for 30 minutes at room temperature.
-
-
Click Chemistry (CuAAC):
-
To the labeled proteome, add the following reagents in order, vortexing gently after each addition:
-
Azide-fluorophore to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Add 4x SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
Resolve the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Protocol 2: Competitive ABPP for Inhibitor Potency and Selectivity
This protocol is used to determine the IC50 value of an inhibitor and to assess its selectivity against the serine hydrolase family.
Procedure:
-
Proteome Preparation: Prepare cell lysate as described in Protocol 1.
-
Inhibitor Pre-incubation:
-
Aliquot the proteome lysate (1 mg/mL).
-
To each aliquot, add the inhibitor of interest at varying final concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a DMSO-only control.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.
-
-
FP-Alkyne Labeling:
-
Add FP-alkyne to each sample to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Click Chemistry and Analysis:
-
Perform click chemistry and subsequent analysis (gel-based or MS-based) as described in the relevant protocols.
-
For gel-based analysis, the decrease in fluorescence intensity of a band with increasing inhibitor concentration indicates that the inhibitor is targeting that enzyme.
-
For MS-based analysis, the reduction in the abundance of a probe-labeled peptide indicates target engagement by the inhibitor.
-
Protocol 3: MS-Based ABPP for Proteome-Wide Serine Hydrolase Profiling
This protocol outlines the procedure for identifying serine hydrolase targets of FP-alkyne on a proteome-wide scale using mass spectrometry.
Materials:
-
Same as Protocol 1, with the following additions:
-
Azide-biotin conjugate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Trypsin (mass spectrometry grade)
-
Reagents for peptide desalting (e.g., C18 spin tips)
-
LC-MS/MS instrument
-
Procedure:
-
Labeling and Click Chemistry:
-
Perform FP-alkyne labeling of the proteome as described in Protocol 1.
-
Perform click chemistry using an azide-biotin conjugate instead of a fluorescent azide.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the biotinylated proteome and incubate for 1-2 hours at 4°C with rotation to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with PBS + 1% SDS, PBS + 0.5% SDS, and PBS alone.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer suitable for tryptic digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Analysis by LC-MS/MS:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using C18 spin tips.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins from the resulting spectra using a protein database search algorithm (e.g., Sequest, Mascot).
-
Data Presentation
Quantitative data from ABPP experiments can be summarized in tables for easy comparison.
Table 1: IC50 Values of a Hypothetical Inhibitor (Inhibitor-X) against Serine Hydrolases in Mouse Brain Proteome Determined by Competitive ABPP.
| Target Enzyme | UniProt ID | IC50 (nM) |
| Fatty acid amide hydrolase | P97850 | 15 |
| Monoacylglycerol lipase (B570770) | Q9CQB2 | 85 |
| Diacylglycerol lipase alpha | Q8C1C6 | >10,000 |
| Alpha/beta-hydrolase domain containing 6 | Q8BG28 | 550 |
| Lysophospholipase 1 | O35208 | 2,300 |
| Protein phosphatase methylesterase 1 | Q9Z2I0 | >10,000 |
Table 2: Serine Hydrolases Identified in a Human Cancer Cell Line by MS-Based ABPP with FP-Alkyne.
| Gene Name | Protein Name | UniProt ID | Number of Unique Peptides |
| FAAH | Fatty acid amide hydrolase | O00519 | 12 |
| MGLL | Monoacylglycerol lipase | Q14555 | 9 |
| ABHD6 | Alpha/beta-hydrolase domain containing 6 | Q96GS6 | 7 |
| LYPLA1 | Lysophospholipase 1 | O95372 | 6 |
| PLA2G7 | Platelet-activating factor acetylhydrolase | Q13093 | 5 |
| CES1 | Carboxylesterase 1 | P23141 | 8 |
Serine Hydrolases in Cellular Signaling
Serine hydrolases are key regulators of various signaling pathways. A prominent example is their role in the endocannabinoid system, where they control the levels of the signaling lipids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).
In this pathway, Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, while Monoacylglycerol Lipase (MGLL) is the main enzyme for 2-AG hydrolysis. Other serine hydrolases, such as ABHD6 and ABHD12, also contribute to 2-AG metabolism. By using FP-alkyne in competitive ABPP, researchers can identify and characterize inhibitors that modulate the activity of these enzymes, thereby altering endocannabinoid signaling, which has therapeutic potential for various neurological and inflammatory disorders.
References
- 1. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 2. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 3. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 7. Short synthesis of a broadly Reactive, cell permeable serine hydrolase Fluorophosphonate-Alkyne probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition [dspace.mit.edu]
- 12. A chemical proteomic atlas of brain serine hydrolases identifies cell type-specific pathways regulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Chemical Proteomic Analysis of Serine Hydrolase Activity in Niemann-Pick Type C Mouse Brain [frontiersin.org]
Application Note: Preclinical Evaluation of ABC99, a Novel MEK1/2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation, often driven by mutations in BRAF and RAS genes, is a key factor in over one-third of all human cancers.[1] ABC99 is a potent and selective, hypothetical small-molecule inhibitor of MEK1 and MEK2, the kinases immediately upstream of ERK. By blocking MEK activity, this compound is designed to prevent the phosphorylation and activation of ERK, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1][3]
These application notes provide a detailed set of protocols for the preclinical in vitro and in vivo evaluation of this compound, focusing on its mechanism of action, cellular potency, and anti-tumor efficacy.
Data Presentation
Quantitative data from key experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8 ± 2 |
| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 15 ± 4 |
| CALU-6 | Lung Carcinoma | KRAS Q61K | 25 ± 7 |
| H460 | Lung Carcinoma | KRAS Q61H | >1000 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | >1000 |
IC50 (half-maximal inhibitory concentration) values were determined after 72-hour drug incubation using an MTT assay.
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 20 mg/kg, PO, QD | 1540 ± 180 | - |
| This compound | 10 mg/kg, PO, QD | 750 ± 95 | 55% |
| This compound | 20 mg/kg, PO, QD | 320 ± 50 | 82% |
PO: Per os (by mouth); QD: Quaque die (once daily). TGI is calculated at the end of the study (Day 21) relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the mechanism of action and experimental processes.
Mechanism of Action: MAPK/ERK Signaling Pathway
// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF\n(e.g., BRAF)", fillcolor="#F1F3F4"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4"]; Transcription [label="Transcription Factors\n(e.g., CREB)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Receptor -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription [label="Phosphorylates"]; Transcription -> Proliferation [label="Promotes"];
// Inhibition this compound -> MEK [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibits"];
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5!", dpi=72]; } enddot Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Workflow
In Vivo Xenograft Study Workflow
Experimental Protocols
Protocol 3.1: Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of viability and proliferation, allowing for the calculation of IC50 values.[4][5][6][7]
Materials:
-
Selected cancer cell lines (e.g., A375, H460)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Sterile 96-well flat-bottom plates
-
This compound compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[4]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm).[4]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[2] Include control wells with medium only for background measurement.
-
Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A common starting concentration is 10 µM, with 8-10 serial dilutions. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][5] Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to reduce background noise.[5]
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log-transformed drug concentration and fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[9]
Protocol 3.2: Western Blot for MAPK Pathway Analysis
This protocol is used to detect the phosphorylation status of ERK (p-ERK), a key downstream marker of MEK activity.[10] A decrease in the p-ERK/total-ERK ratio indicates successful target inhibition.[1]
Materials:
-
6-well plates
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[11]
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[12]
-
Wash again three times for 10 minutes each with TBST.
-
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane using a mild stripping buffer and re-probe for total ERK using the same immunoblotting steps.[1][11]
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to visualize dose-dependent target inhibition.
Protocol 3.3: In Vivo Tumor Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[13]
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female NSG or athymic nude mice).[14]
-
A375 melanoma cells
-
Matrigel (optional, for improved tumor take-rate)
-
This compound formulation suitable for oral gavage (e.g., in 0.5% methylcellulose)
-
Digital calipers
-
Animal scale
Procedure:
-
Cell Implantation: Harvest A375 cells during their logarithmic growth phase. Resuspend 2-5 million cells in 100 µL of sterile PBS, optionally mixed 1:1 with Matrigel. Implant the cell suspension subcutaneously into the right flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable, begin measuring their volume 2-3 times per week using digital calipers. Tumor Volume = (Length × Width²) / 2.[15]
-
Randomization and Dosing: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice/group).[14]
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose), administered orally (PO), once daily (QD).
-
Group 2: this compound (e.g., 10 mg/kg), PO, QD.
-
Group 3: this compound (e.g., 20 mg/kg), PO, QD.
-
-
Treatment and Monitoring: Administer the designated treatments daily for a period of 21 days. Monitor animal health and record body weight at each tumor measurement to assess toxicity.
-
Study Endpoint: The study concludes after 21 days, or earlier if tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).[16] At the endpoint, humanely euthanize the mice and excise the tumors for weighing and potential downstream analysis.
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group from the start to the end of the study.[17]
-
Tolerability: Evaluate tolerability by monitoring changes in body weight and observing any clinical signs of distress. Significant weight loss (>15-20%) may indicate toxicity.
-
Statistical Analysis: Compare tumor volumes between treated and control groups using appropriate statistical tests, such as a one-way ANOVA with post-hoc analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. second scight | get a second scientific sight! [secondscight.com]
- 17. ascopubs.org [ascopubs.org]
ABC99: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive technical information, purchasing details, and detailed experimental protocols for ABC99, a potent and selective inhibitor of the Wnt-deacylating enzyme NOTUM.
Product Information and Supplier Details
This compound is a small molecule inhibitor that selectively and irreversibly targets the serine hydrolase activity of NOTUM. By inhibiting NOTUM, this compound prevents the removal of a key palmitoleate (B1233929) modification from Wnt proteins, thereby preserving canonical Wnt signaling.[1][2] This makes this compound a valuable tool for studying the role of NOTUM in various biological processes and a potential therapeutic agent for diseases associated with diminished Wnt signaling, such as osteoporosis and other degenerative conditions.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| ProbeChem | PC-35279 | Not Specified | Crystalline solid | -20°C[3] |
| Cayman Chemical | 25858 | ≥95% | Crystalline solid | -20°C[4][5] |
| MedChemExpress | HY-122832 | 98.48% | Crystalline solid | -20°C for 3 years (powder)[2][6] |
| AOBIOUS | AOB39031 | Not Specified | Not Specified | Not Specified[1] |
| Sigma-Aldrich | SML2341 | ≥98% (HPLC) | Powder | −20°C[7] |
| BOC Sciences | 2331255-53-7 | ≥95% | Crystalline Solid | Not Specified[8] |
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2331255-53-7 | [3][4][6] |
| Molecular Formula | C₂₂H₂₁ClN₄O₅ | [3][4][6] |
| Molecular Weight | 456.88 g/mol | [3][6] |
| Solubility | DMSO: 10 mM[3], Acetonitrile: 1 mg/ml, Chloroform: 1 mg/ml, Methyl Acetate: 1 mg/ml[4] | [3][4] |
| IC₅₀ (NOTUM) | 13 nM | [2][3][4] |
| EC₅₀ (Wnt Signaling) | 89 nM (in a cell-based reporter assay) | [4][5][9] |
Mechanism of Action: Wnt Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation. The activity of this pathway is tightly controlled, in part by the enzyme NOTUM. NOTUM functions as a negative regulator by removing a palmitoleate group from Wnt proteins, which is essential for their binding to the Frizzled receptor complex. This compound selectively and irreversibly inhibits the serine hydrolase activity of NOTUM, thereby preventing the deacylation of Wnt proteins. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, its subsequent translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.
Caption: this compound inhibits NOTUM, preserving Wnt signaling.
Experimental Protocols
Super TOPflash Reporter Assay for Wnt Signaling
This protocol is designed to quantify the effect of this compound on preserving Wnt3a-mediated signaling in the presence of NOTUM using a luciferase reporter assay in HEK293T cells.
Materials:
-
HEK293T cells stably expressing the Super TOPflash reporter (HEK293T-STF)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Wnt3a conditioned medium (from L-Wnt3a cells)
-
NOTUM conditioned medium (from SW620 cells)
-
This compound (dissolved in DMSO)
-
Control compound (e.g., an inactive analog) or DMSO vehicle
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-STF cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and control compound in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
Pre-incubate the NOTUM conditioned medium with the various concentrations of this compound or control compound for 30 minutes at 37°C.
-
Add the Wnt3a conditioned medium to the NOTUM/compound mixture.
-
Aspirate the medium from the HEK293T-STF cells and add 100 µL of the final treatment mixture to each well.
-
Include controls: cells treated with Wnt3a alone, NOTUM + Wnt3a without inhibitor, and vehicle control.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO₂.
-
Luciferase Assay:
-
Aspirate the medium and wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure Firefly and Renilla luciferase activity according to the manufacturer's instructions using a luminometer.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results can be plotted as fold-change in luciferase activity relative to the control.
Caption: Workflow for the Super TOPflash reporter assay.
Western Blot Analysis of NOTUM Inhibition
This protocol describes the detection of NOTUM protein levels in the conditioned medium of SW620 cells following treatment with this compound.
Materials:
-
SW620 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NOTUM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture SW620 cells to ~80% confluency.
-
Wash the cells with PBS and replace the medium with serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2-4 hours.
-
-
Conditioned Medium Collection: Collect the conditioned medium from the treated cells. Centrifuge to remove any detached cells and debris.
-
Protein Concentration: Determine the protein concentration of the conditioned medium samples.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NOTUM antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Caption: Workflow for Western blot analysis of NOTUM.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided is based on published literature, and experimental results may vary. Researchers should optimize protocols for their specific applications.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing ABC99 dosage for maximum efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ABC99. The information focuses on optimizing its application in preclinical research settings to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible inhibitor of NOTUM, a Wnt-deacylating enzyme.[1][2][3] NOTUM removes a palmitoleate (B1233929) group from Wnt proteins, which is essential for their activity.[3][4] By inhibiting NOTUM, this compound preserves the active, lipid-modified state of Wnt proteins, thereby maintaining Wnt signaling.[1][3][4]
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported IC50 of 13 nM for inhibiting the enzyme NOTUM.[1][2][4] In cell-based reporter assays, it preserves Wnt3A signaling in the presence of NOTUM with an EC50 of 89 nM.[2]
Q3: Is there an inactive control compound available for this compound?
A3: Yes, ABC101 is a structurally related compound that is an inactive control for this compound.[3][4] ABC101 does not inhibit NOTUM and can be used to control for off-target effects in experiments.[4]
Q4: What is the selectivity profile of this compound?
A4: this compound has demonstrated high selectivity for NOTUM. In studies using activity-based protein profiling (ABPP) in SW620 cells, it showed minimal cross-reactivity with 64 other serine hydrolases.[3] A slight inhibition of ABHD6 was noted.[3]
Q5: Are there any established in vivo dosages for this compound?
A5: Currently, there is no publicly available information on established in vivo dosages for this compound in animal models or humans. The compound is intended for research use only.[1] Researchers will need to perform dose-ranging studies in their specific models to determine the optimal dose.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in my cell-based Wnt signaling assay.
-
Solution 1: Confirm NOTUM expression. Ensure that your cell line expresses NOTUM at a sufficient level to observe an inhibitory effect. You can verify this by Western blot, qPCR, or by using a clickable probe analogue of this compound, such as ABC99yne, if available.[3]
-
Solution 2: Check for compound degradation. Prepare fresh working solutions of this compound for each experiment.[1] While stable for long-term storage, repeated freeze-thaw cycles or prolonged storage in solution at 4°C can lead to degradation.
-
Solution 3: Optimize concentration range. The effective concentration can vary between cell lines. Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[1]
-
Solution 4: Use an inactive control. Include the inactive control compound, ABC101, in your experiments to rule out non-specific or off-target effects.[3][4]
Issue 2: Difficulty dissolving this compound.
-
Solution 1: Use appropriate solvents. this compound is soluble in acetonitrile (B52724) (1 mg/ml), chloroform (B151607) (1 mg/ml), and methyl acetate (B1210297) (1 mg/ml).[2] For cell culture experiments, prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Solution 2: Aid dissolution. If precipitation occurs, gentle warming and/or sonication can be used to help dissolve the compound.[1]
-
Solution 3: Prepare fresh dilutions. It is recommended to prepare fresh dilutions from your stock solution for each experiment.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (NOTUM inhibition) | 13 nM | [1][2][4] |
| EC50 (Wnt3A signaling preservation) | 89 nM | [2] |
Experimental Protocols
Key Experiment: Cell-Based Wnt Signaling Assay (Super TOPflash Assay)
This protocol is adapted from studies demonstrating the ability of this compound to preserve Wnt signaling.[4]
-
Cell Culture:
-
Culture HEK293T-STF cells, which contain a luciferase reporter driven by a Wnt-responsive promoter, in appropriate media.
-
Culture SW620 cells, which secrete NOTUM, and Wnt-3A expressing L-cells in separate cultures.
-
-
Preparation of Conditioned Media:
-
Collect conditioned media from SW620 cells. This will contain secreted NOTUM.
-
Collect conditioned media from Wnt-3A expressing L-cells. This will be the source of Wnt-3A.
-
-
Inhibitor Treatment:
-
Treat the SW620 conditioned media with varying concentrations of this compound or the inactive control ABC101.
-
-
Wnt Signaling Activation:
-
Mix the inhibitor-treated SW620 conditioned media with the Wnt-3A conditioned media.
-
Add this mixture to the HEK293T-STF reporter cells.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the HEK293T-STF cells and measure luciferase activity using a standard luciferase assay system.
-
An increase in luciferase activity in the presence of this compound indicates the preservation of Wnt signaling.
-
Visualizations
Caption: Mechanism of this compound in the Wnt signaling pathway.
Caption: In vitro workflow for determining this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABC99 Solubility
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility challenges with the hypothetical compound ABC99.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended.[1][2] this compound typically dissolves well in DMSO up to a concentration of 50 mM. It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[2]
Q2: My this compound stock solution in DMSO appears cloudy. What should I do?
A2: Cloudiness or visible particles indicate that the compound has not fully dissolved or has precipitated.[1] First, ensure your DMSO is anhydrous.[2] If the issue persists, you can try gentle warming in a 37°C water bath for 5-10 minutes or brief sonication to aid dissolution.[2] If these methods fail, the intended concentration may exceed this compound's solubility limit in DMSO, and preparing a more dilute stock solution (e.g., 10 mM or 5 mM) is advised.[2]
Q3: this compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. How can this be prevented?
A3: This is a common issue known as "salting out," which occurs due to a rapid change in solvent polarity.[2] To mitigate this, try a serial dilution approach: first, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before the final dilution into the aqueous buffer.[2] Additionally, ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.5-1%).[1]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The solubility of ionizable compounds is highly dependent on pH.[3][4] this compound is a weakly acidic compound (pKa = 4.5), making it more soluble at a pH above its pKa. In acidic environments (pH < 4.5), it is protonated and less soluble, while in neutral to basic environments (pH > 4.5), it is deprotonated (ionized) and exhibits higher solubility. Therefore, using a buffer with a pH of 6.8 or 7.4 is recommended for better aqueous solubility.[5]
Troubleshooting Guides
This section provides structured guidance for common solubility problems encountered with this compound.
Problem 1: this compound powder does not dissolve in aqueous buffer.
-
Possible Cause 1: Low Intrinsic Aqueous Solubility. this compound has poor solubility in water due to its hydrophobic structure.
-
Possible Cause 2: Incorrect pH. The pH of the buffer can significantly impact the solubility of ionizable drugs.[3]
-
Solution: this compound is a weak acid. Use a buffer with a pH above its pKa of 4.5 to increase solubility. Buffers at pH 6.8 or 7.4 are often effective.[5]
-
-
Possible Cause 3: Particle Size. Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.[7][8][9]
Problem 2: Precipitate forms during storage of this compound stock solution at -20°C.
-
Possible Cause 1: Supersaturation. The stock solution might have been prepared at a concentration that is stable at room temperature but supersaturated at -20°C.
-
Solution: Prepare a less concentrated stock solution.[2] Before use, allow the vial to fully equilibrate to room temperature and vortex thoroughly to ensure any settled compound is redissolved.
-
-
Possible Cause 2: Solvent Quality. If using DMSO, it may have absorbed atmospheric moisture, reducing its solvating capacity.[2]
-
Solution: Use fresh, anhydrous-grade DMSO and store it properly in a tightly sealed container in a dry environment.[2]
-
Problem 3: Inconsistent results in cell-based assays.
-
Possible Cause: Compound Precipitation in Assay Medium. this compound may be precipitating out of the cell culture medium over the course of the experiment, leading to variable effective concentrations.
-
Solution 1: Reduce Final Concentration. The most direct approach is to lower the final working concentration of this compound in your assay.[1]
-
Solution 2: Optimize Co-solvent Concentration. If your experimental design allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same DMSO concentration.[1]
-
Solution 3: Include Solubilizing Excipients. Consider the use of pharmaceutically relevant solubilizers like cyclodextrins, which can form inclusion complexes with this compound to enhance its aqueous solubility.[10]
-
Data Presentation
Table 1: Equilibrium Solubility of this compound in Various Buffers
This table summarizes the results from equilibrium solubility experiments performed by incubating an excess of solid this compound in different buffers at 37°C for 48 hours.[11]
| Buffer System | pH | Temperature (°C) | Equilibrium Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 0.8 ± 0.2 |
| Acetate Buffer | 4.5 | 37 | 5.3 ± 0.7 |
| Phosphate-Buffered Saline (PBS) | 6.8 | 37 | 45.1 ± 3.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 62.5 ± 4.8 |
Table 2: Kinetic Solubility of this compound in PBS
This table shows the kinetic solubility of this compound, determined by adding serially diluted DMSO stock solutions to PBS (pH 7.4) and identifying the concentration at which precipitation first occurs.[12]
| Aqueous Medium | Final DMSO (%) | Temperature (°C) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1.0% | 25 | 110 |
| PBS (pH 7.4) | 0.5% | 25 | 85 |
| PBS (pH 7.4) | 0.1% | 25 | 55 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol is adapted from the shake-flask method to determine the thermodynamic equilibrium solubility of this compound.[11]
Materials:
-
Solid this compound powder
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)[5]
-
Incubator shaker set to 37°C
-
Centrifuge and/or 0.22 µm syringe filters
-
HPLC or LC-MS/MS for quantification[11]
Procedure:
-
Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of the desired buffer in a glass vial. This ensures a saturated solution is formed.
-
Seal the vials and place them in an incubator shaker set at 37°C.
-
Agitate the samples for 48 hours to ensure equilibrium is reached.[5]
-
After incubation, remove the vials and let them stand to allow undissolved solids to settle.
-
Carefully collect the supernatant and clarify it by centrifuging at 14,000 rpm for 15 minutes or by filtering through a 0.22 µm filter to remove all undissolved particles.[11]
-
Immediately dilute the clarified supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation post-filtration.
-
Quantify the concentration of dissolved this compound in the diluted sample using a validated HPLC or LC-MS/MS method.
-
Perform the experiment in triplicate for each buffer condition.[5]
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a standard stock solution.[2]
Materials:
-
This compound powder (MW: 450.3 g/mol )
-
Anhydrous, high-purity DMSO[2]
-
Vortex mixer
-
Sonicator or 37°C water bath (optional)
Procedure:
-
Weigh 4.50 mg of this compound powder and place it into a sterile, appropriately sized vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved.[2]
-
If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes or warm it gently at 37°C, followed by vortexing.[2]
-
Once fully dissolved, store the stock solution at -20°C in a tightly sealed vial, protected from light and moisture.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation in Aqueous Media
This diagram outlines the logical steps to diagnose and solve issues when this compound precipitates upon dilution from a DMSO stock into an aqueous buffer.
Caption: A decision tree for troubleshooting this compound precipitation.
Diagram 2: Factors Influencing this compound Solubility
This diagram illustrates the key physicochemical and environmental factors that affect the solubility of this compound.
Caption: Key factors affecting the solubility of compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 5. who.int [who.int]
- 6. reddit.com [reddit.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ABC99 Experimental Results
Welcome to the technical support center for the ABC99 experimental platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides presented in a question-and-answer format to directly address specific challenges.
General Troubleshooting
Q1: My experimental results are inconsistent and show high variability. What are the common sources of this issue?
High variability in experimental results can stem from several factors throughout the experimental workflow. Key areas to investigate include inconsistencies in sample preparation, minor deviations in protocol execution, and variability in reagent quality.[1][2][3] It is also crucial to ensure that all equipment is properly calibrated and maintained.[4]
To minimize variability, it is recommended to:
-
Standardize Protocols: Ensure all researchers are following the exact same detailed protocol.
-
Use Master Mixes: For reagents used across multiple samples, preparing a master mix can ensure consistency.
-
Calibrate Equipment Regularly: Pipettes, centrifuges, and plate readers should be calibrated according to the manufacturer's schedule.
-
Monitor Environmental Conditions: Temperature and humidity can affect experimental outcomes.[3]
-
Incorporate Proper Controls: Use of positive, negative, and internal controls is essential to identify and normalize for variability.
Cell Culture and Sample Preparation
Q2: I'm observing unexpected cell death or morphological changes in my cell cultures. What could be the cause?
Unexpected changes in cell health can often be attributed to contamination or issues with the culture environment.[5][6]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell viability and behavior.[5][6][7] Daily microscopic examination of cultures can help in early detection of microbial contamination.[8] If contamination is suspected, it is best to discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[5]
-
Reagent Quality: The quality of media, serum, and other supplements is critical.[6] Using reagents from trusted suppliers and testing new lots can help prevent issues.[5]
-
Environmental Stress: Fluctuations in temperature, CO2 levels, or humidity within the incubator can stress cells. Ensure incubators are properly maintained and calibrated.
Q3: How can I prevent cell culture contamination?
Preventing contamination is key to reliable experimental results. Best practices include:
-
Aseptic Technique: Always work in a sterile biosafety cabinet and maintain strict aseptic techniques.[5]
-
Regular Cleaning: Routinely disinfect incubators, water pans, and work surfaces.[5]
-
Quality Reagents: Use high-quality, sterile-filtered media, sera, and supplements.[7][8]
-
Quarantine New Cells: Isolate and test new cell lines for contamination before introducing them into the main cell culture facility.
Table 1: Common Cell Culture Contaminants and Detection
| Contaminant | Common Indicators | Recommended Action |
| Bacteria | Sudden turbidity, rapid drop in pH (media turns yellow), visible rod-shaped or cocci organisms under microscope.[6] | Discard culture immediately. Decontaminate incubator and all equipment.[5] |
| Fungus (Yeast/Mold) | Gradual turbidity, filamentous structures or budding yeast visible under microscope. Media may turn cloudy or have a film on the surface.[6] | Discard culture. Thoroughly clean and disinfect the incubator and surrounding area.[5] |
| Mycoplasma | Often no visible signs. May cause changes in cell growth, morphology, or metabolism.[6] | Test for mycoplasma using PCR or a specific detection kit. If positive, discard the culture or treat with specific antibiotics if the cell line is irreplaceable.[8] |
Molecular Biology Assays
Q4: I'm not getting any product in my PCR amplification of the this compound target gene. What should I troubleshoot?
A lack of PCR product is a common issue with several potential causes.[9][10][11] A systematic approach to troubleshooting is often the most effective.[12]
-
Reagents: Ensure all PCR components were added to the reaction.[10] Using fresh reagents and aliquoting stocks to avoid multiple freeze-thaw cycles can be beneficial.[9]
-
Template DNA: The quality and quantity of the DNA template are crucial.[11] Consider purifying the template to remove inhibitors.[10]
-
Primers: Verify the primer design and check for potential self-dimerization or hairpin formation.[13]
-
Cycling Conditions: The annealing temperature is a critical parameter to optimize.[10][13] Running a temperature gradient PCR can help identify the optimal annealing temperature.[9] Extension time should be sufficient for the polymerase to amplify the entire target sequence.[9]
Q5: My Western blot for the this compound protein shows no signal or a very weak signal. What are the possible reasons?
A weak or absent signal on a Western blot can be frustrating. Here are some common causes and solutions:[14][15][16]
-
Protein Transfer: Confirm successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S.[15][16]
-
Antibody Concentrations: The concentrations of both the primary and secondary antibodies may need optimization.[15][16] Try increasing the antibody concentration or incubating overnight at 4°C.[16]
-
Target Protein Abundance: The this compound protein may be in low abundance in your samples.[16] Increasing the amount of protein loaded onto the gel may be necessary.[15][16]
-
Blocking Agent: Some blocking agents, like non-fat dry milk, can mask certain antigens.[14] Trying a different blocking agent, such as bovine serum albumin (BSA), may improve the signal.[15]
Table 2: Troubleshooting Western Blot Issues
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Inefficient protein transfer.[16] | Check transfer efficiency with Ponceau S staining.[15] |
| Low primary or secondary antibody concentration.[15] | Optimize antibody concentrations; increase incubation time.[16] | |
| Low abundance of target protein.[16] | Increase the amount of protein loaded per well.[15] | |
| High Background | Insufficient blocking.[14] | Increase blocking time or use a different blocking agent.[15] |
| Primary or secondary antibody concentration too high.[14] | Reduce antibody concentrations.[15] | |
| Inadequate washing.[15] | Increase the number and duration of wash steps.[15] | |
| Non-specific Bands | Primary antibody concentration is too high.[17] | Decrease the primary antibody concentration. |
| Non-specific binding of the secondary antibody.[17] | Run a control lane with only the secondary antibody. | |
| Protein degradation.[14] | Prepare fresh samples and use protease inhibitors.[16] |
Data Analysis and Interpretation
Q6: My mass spectrometry data for this compound interaction studies is noisy and difficult to interpret. How can I improve the data quality?
Noisy mass spectrometry data can obscure important findings. To improve data quality, consider the following:[18]
-
Sample Purity: Ensure your sample is as pure as possible. Contaminants can interfere with the signal of your target analytes.[19]
-
Instrument Calibration: Regular calibration of the mass spectrometer is essential for accurate mass measurements.[4]
-
Chromatography Optimization: Fine-tuning your liquid chromatography conditions can improve peak shape and reduce baseline noise.[4]
-
Blank Injections: Run blank samples between your experimental samples to identify and troubleshoot carryover.[20]
Q7: I am developing a high-throughput screening assay for this compound inhibitors and the results are not reproducible. What should I check?
Reproducibility is paramount in high-throughput screening.[21] Lack of reproducibility can be due to:
-
Assay Variability: Factors such as reagent dispensing, incubation times, and temperature can introduce variability.[2] Automation can help to minimize these variations.[2]
-
Edge Effects: Samples in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Consider leaving the outer wells empty or using them for controls.
-
Compound-Specific Issues: The compounds themselves may be unstable, insoluble, or interfere with the assay technology.
-
Data Analysis: Ensure that the data analysis pipeline is robust and consistently applied to all data sets.
Experimental Protocols & Visualizations
Detailed Protocol: Western Blotting for this compound Protein
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto a 10% SDS-PAGE gel. Run the gel at 100V for 90 minutes or until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 60 minutes in a cold room or on ice.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Caption: Hypothetical this compound signaling pathway.
References
- 1. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dispendix.com [dispendix.com]
- 3. labstat.com [labstat.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. corning.com [corning.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 10. Troubleshooting your PCR [takarabio.com]
- 11. mybiosource.com [mybiosource.com]
- 12. goldbio.com [goldbio.com]
- 13. neb.com [neb.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. agilent.com [agilent.com]
- 19. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
ABC99 Technical Support Center: Minimizing Off-Target Effects
For Research Use Only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of ABC99, a potent and selective inhibitor of KinaseAlpha. While this compound has been optimized for selectivity, understanding and controlling for potential off-target activities is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its known off-targets?
A1: this compound is an ATP-competitive inhibitor of KinaseAlpha. Due to the conserved nature of the ATP-binding pocket across the human kinome, cross-reactivity with other kinases can occur.[1] Comprehensive kinome profiling has identified KinaseBeta and KinaseGamma as the primary off-targets of this compound. The affinity for these off-targets is significantly lower than for KinaseAlpha, but they should be considered in experimental design.[2][3]
Q2: How do I select the optimal concentration of this compound for my cellular experiments?
A2: The optimal concentration should be determined by generating a dose-response curve in your specific cellular model.[4] The goal is to use the lowest concentration that achieves maximal inhibition of KinaseAlpha phosphorylation without engaging off-targets.[5] It is recommended to use a concentration at or near the IC50 for the on-target effect and to avoid concentrations that approach the IC50 values of known off-targets.[3]
Q3: What are the essential control experiments to include when using this compound?
A3: To ensure that the observed phenotype is a direct result of KinaseAlpha inhibition, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound to control for effects unrelated to kinase inhibition.
-
Orthogonal Validation: Use a second, structurally distinct inhibitor of KinaseAlpha to confirm that it produces the same phenotype.[5] Additionally, employing non-pharmacological methods like siRNA, shRNA, or CRISPR/Cas9 to deplete KinaseAlpha provides an essential orthogonal approach to validate the on-target effect.[1][6][7]
Kinase Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound against its primary target and key off-targets identified through broad kinase selectivity profiling. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Selectivity vs. KinaseAlpha |
| KinaseAlpha (On-Target) | 15 | 1x |
| KinaseBeta (Off-Target) | 450 | 30x |
| KinaseGamma (Off-Target) | 800 | 53x |
| KinaseDelta (Off-Target) | >10,000 | >667x |
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that doesn't align with the known function of KinaseAlpha.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effect | 1. Confirm the phenotype with an orthogonal method: Use siRNA or CRISPR to specifically deplete KinaseAlpha.[1][8] 2. Use a structurally unrelated inhibitor: Test another selective KinaseAlpha inhibitor.[5] 3. Perform a rescue experiment: Overexpress a drug-resistant mutant of KinaseAlpha.[1] | If the phenotype is not replicated by genetic knockdown or a different inhibitor, it is likely an off-target effect of this compound.[3] |
| Working Concentration is Too High | 1. Re-evaluate your dose-response curve: Determine the lowest effective concentration that inhibits the direct downstream target of KinaseAlpha (e.g., by Western Blot).[3] 2. Titrate down the concentration of this compound in your phenotypic assay. | A concentration-dependent change in the phenotype may reveal a window where on-target effects are observed without the confounding off-target phenotype. |
| Activation of Compensatory Pathways | 1. Probe for known feedback loops: Use Western blotting to check for the activation of parallel or compensatory signaling pathways.[3] | Identification of activated pathways can explain the unexpected phenotype and may require a combination inhibitor approach for further studies. |
Issue 2: My cells are showing unexpected toxicity at the effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Perform a broad kinome scan: Use a commercial service to screen this compound against a large panel of kinases to identify unanticipated off-targets that could be responsible for toxicity.[2][9] 2. Compare with orthogonal methods: Assess the toxicity of KinaseAlpha depletion via siRNA or CRISPR. | If genetic knockdown is not toxic, the cytotoxicity is likely due to an off-target effect of this compound. The kinome scan may reveal the responsible kinase(s). |
| On-Target Toxicity | 1. Validate with a structurally different inhibitor: If a second, validated KinaseAlpha inhibitor causes the same toxicity, the effect is likely on-target.[5] | Confirmation that inhibiting KinaseAlpha is inherently toxic to the specific cell model being used. |
| Compound Solubility/Stability Issues | 1. Check the stability of this compound in your specific cell culture media and conditions. 2. Ensure the compound is fully dissolved and does not precipitate at the working concentration. | Reduced toxicity by ensuring the compound remains in solution and is not degrading into toxic byproducts.[5] |
Visualizing On-Target vs. Off-Target Pathways
The following diagram illustrates the intended on-target signaling pathway of this compound and the potential off-target pathways that can be inadvertently affected.
Caption: On-target vs. off-target signaling pathways for this compound.
Experimental Protocols
Protocol 1: Cellular Dose-Response Curve to Determine On-Target IC50
This protocol is designed to determine the concentration of this compound required to inhibit 50% of KinaseAlpha activity in a cellular context by measuring the phosphorylation of its direct downstream substrate.
-
Cell Plating: Plate cells at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. A typical starting concentration might be 10 µM. Also, prepare a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate for the desired time (e.g., 2 hours, this may need optimization).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize protein concentrations for all samples. Perform SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of the direct downstream substrate of KinaseAlpha (e.g., p-SubstrateA) and a primary antibody for the total amount of that substrate as a loading control.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-signal to the total signal for each concentration. Plot the normalized signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[10][11]
Protocol 2: Orthogonal Target Validation with CRISPR/Cas9 Knockout
This protocol provides a framework for validating that the phenotype observed with this compound is due to the inhibition of KinaseAlpha.
-
gRNA Design and Cloning: Design and clone two or more validated guide RNAs (gRNAs) targeting distinct exons of the gene encoding KinaseAlpha into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection/Transduction: Deliver the Cas9/gRNA constructs into your cell line using an appropriate method (e.g., lipid-based transfection or lentiviral transduction).
-
Selection and Validation of Knockout: If the vector contains a selection marker, select for cells that have successfully incorporated the construct. Validate the knockout of KinaseAlpha at the protein level by Western blot.
-
Phenotypic Assay: Perform the same phenotypic assay on the validated KinaseAlpha knockout cell pool or clones that you performed with this compound.
-
Data Analysis: Compare the phenotype of the KinaseAlpha knockout cells to the non-targeting control cells and to the cells treated with this compound. A similar phenotype between the knockout cells and the this compound-treated cells provides strong evidence that the effect is on-target.[8]
Recommended Experimental Workflow for Validating this compound Effects
The following workflow provides a systematic approach to confirm the on-target activity of this compound and rule out confounding off-target effects.
Caption: A workflow for robust validation of this compound's on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 8. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
improving the stability of ABC99 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the investigational compound ABC99 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability in aqueous solutions? this compound is susceptible to two main degradation pathways: hydrolysis, particularly at neutral to alkaline pH, and oxidation. The rate of degradation is also accelerated by exposure to light and elevated temperatures.
Q2: What is the recommended solvent for preparing this compound stock solutions? For maximum stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10-20 mM. These solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare working solutions of this compound in aqueous buffers for my experiments? Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into an appropriate aqueous buffer. It is critical to use a buffer with a pH between 4.5 and 5.5, as this range has been shown to minimize hydrolytic degradation.
Q4: Can I store this compound in aqueous solutions? Storing this compound in aqueous solutions for extended periods is not recommended. If temporary storage is necessary, prepare the solution in a pH 5.0 citrate (B86180) buffer, protect it from light, and store it at 2-8°C for no longer than 24 hours.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Rapid loss of compound activity or inconsistent results in cell-based assays.
This issue is often linked to the degradation of this compound in the cell culture medium.
-
Step 1: Verify pH of Medium. Standard cell culture media typically have a pH of 7.2-7.4, which can accelerate the hydrolysis of this compound.
-
Step 2: Minimize Incubation Time. Reduce the exposure time of this compound in the culture medium as much as the experimental design allows.
-
Step 3: Use a Stability-Promoting Formulation. Consider incorporating antioxidants or using a specialized formulation if prolonged incubation is necessary. The table below shows the stabilizing effect of Antioxidant X.
Problem 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
This is likely due to the low aqueous solubility of this compound.
-
Step 1: Check Final Concentration. Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit.
-
Step 2: Control DMSO Percentage. The final concentration of DMSO in the aqueous solution should ideally be kept below 1% (v/v) to avoid solvent effects in biological assays, but a slightly higher concentration (up to 5%) may be necessary to maintain solubility.
-
Step 3: Modify Dilution Method. Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Quantitative Stability Data
The following tables summarize key stability data for this compound under various conditions.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound (Data represents the percentage of this compound remaining after 4 hours of incubation at 37°C in various buffers)
| Buffer pH | % this compound Remaining |
| 4.5 | 98.2% |
| 5.5 | 95.1% |
| 6.5 | 81.4% |
| 7.4 | 60.7% |
Table 2: Effect of Antioxidant on this compound Stability in Cell Culture Medium (pH 7.4) (Data represents the percentage of this compound remaining after 8 hours of incubation at 37°C)
| Condition | % this compound Remaining |
| Standard Medium | 45.3% |
| Medium + 100 µM Antioxidant X | 88.9% |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM this compound Stock Solution
-
Equilibrate a vial of this compound powder and a bottle of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube for 2-3 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method to quantify the remaining intact this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Sample Preparation: Dilute the test sample with a 50:50 mixture of water and acetonitrile to a final concentration within the standard curve's linear range.
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated from freshly prepared standards.
Diagrams
Caption: Troubleshooting workflow for addressing this compound instability issues.
Caption: Experimental workflow for HPLC-based stability assessment of this compound.
Caption: Hypothetical degradation pathways for the compound this compound.
ABC99 inhibitor cross-reactivity with other hydrolases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of the ABC99 inhibitor with other hydrolases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM, which is a serine hydrolase.[1][2] It belongs to the N-hydroxyhydantoin (NHH) carbamate (B1207046) class of inhibitors.[1] this compound blocks NOTUM activity with a low-nanomolar potency (IC50 value = 13 nM).[1][3] The inhibition of NOTUM by this compound can preserve Wnt-mediated cell signaling.[1][2]
Q2: How selective is this compound for its primary target, NOTUM?
A2: this compound exhibits excellent selectivity for NOTUM across the serine hydrolase family.[1] Studies using activity-based protein profiling (ABPP) have shown virtually no cross-reactivity with 64 other serine hydrolases.[1]
Q3: Does this compound have any known off-target effects on other hydrolases?
A3: A partial, concentration-dependent inhibition of alpha/beta-hydrolase domain containing 6 (ABHD6) has been observed.[1] However, at a concentration of this compound (0.5 μM) that fully inhibits NOTUM, only about 50% of ABHD6 activity is blocked.[1] A structurally related compound, ABC101, serves as a useful control as it does not inhibit NOTUM but retains activity against ABHD6.[1]
Q4: Why is assessing inhibitor cross-reactivity important?
A4: Assessing the cross-reactivity, or selectivity, of an inhibitor is a critical step in drug discovery.[4][5] Off-target interactions can lead to unexpected side effects, toxicity, or misinterpretation of experimental results.[6][7] Comprehensive selectivity profiling helps to de-risk a compound and provides a clearer understanding of its mechanism of action.[4]
Q5: What is the difference between IC50 and Ki values for an inhibitor?
A5: Both IC50 and Ki are measures of inhibitor potency. The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[8][9] The Ki (inhibitory constant) is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[8][9] Unlike the IC50 value, the Ki is independent of the substrate concentration in competitive inhibition.[10] For noncompetitive inhibitors, the Ki is essentially equal to the IC50.[8]
Troubleshooting Guide
Problem 1: Unexpected cellular phenotype observed after treatment with this compound, potentially unrelated to NOTUM inhibition.
-
Possible Cause: Off-target effects of this compound, most notably the partial inhibition of ABHD6.[1]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a clickable probe analogue of this compound, if available, to visualize target engagement with NOTUM in your experimental system.[1]
-
Use a Control Compound: Include the control compound ABC101 in your experiments. ABC101 does not inhibit NOTUM but does inhibit ABHD6.[1] If the observed phenotype persists with ABC101 treatment, it is likely due to ABHD6 inhibition.
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound that inhibits NOTUM activity to minimize off-target effects on ABHD6.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knock down NOTUM expression and compare the resulting phenotype to that observed with this compound treatment.
-
Problem 2: Inconsistent IC50 values for this compound in different assays.
-
Possible Cause: IC50 values are highly dependent on experimental conditions.[10][11]
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that the substrate concentration, enzyme concentration, and incubation times are consistent across all experiments. For competitive inhibitors, the IC50 value will increase with increasing substrate concentration.[11]
-
Determine the Mechanism of Inhibition: Understanding whether the inhibition is competitive, noncompetitive, or uncompetitive is crucial for interpreting IC50 data.[11]
-
Calculate Ki: Whenever possible, calculate the Ki value, which is a more direct measure of binding affinity and less dependent on assay conditions.[8][10] The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.[10]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target NOTUM and the off-target ABHD6.
| Target Hydrolase | Inhibitor | IC50 (nM) | Notes |
| NOTUM | This compound | 13 | Potent and selective inhibition.[1] |
| ABHD6 | This compound | Partial Inhibition | Approximately 50% inhibition at 0.5 µM.[1] |
| NOTUM | ABC101 | Inactive | Useful as a negative control for NOTUM.[1] |
| ABHD6 | ABC101 | Active | Useful as a positive control for ABHD6 inhibition.[1] |
Experimental Protocols
1. Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Analysis
This method is used to assess the selectivity of an inhibitor across a whole family of enzymes in a complex proteome.[6]
-
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of many hydrolases is used. The inhibitor of interest is pre-incubated with the proteome and competes with the ABP for binding to the active sites. A reduction in ABP labeling for a specific enzyme indicates inhibition by the test compound.[6]
-
Materials:
-
Cell or tissue lysate (proteome source)
-
This compound inhibitor
-
Broad-spectrum serine hydrolase ABP (e.g., FP-Rh)[1]
-
DMSO (vehicle control)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
-
Procedure:
-
Proteome Preparation: Prepare a soluble lysate from the cells or tissues of interest.
-
Inhibitor Pre-incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or DMSO for the control) for a defined period (e.g., 30 minutes at 37°C).
-
ABP Labeling: Add the ABP (e.g., FP-Rh) to each sample and incubate for a specific time to allow for covalent labeling of active hydrolases.
-
Quenching and Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the labeled hydrolases. A decrease in the fluorescence intensity of a band in the this compound-treated lanes compared to the control indicates inhibition.
-
2. Fluorescence-Based Enzymatic Assay for IC50 Determination
This protocol describes a general method for determining the in vitro inhibitory potency of a compound against a specific hydrolase using a fluorogenic substrate.[12]
-
Materials:
-
Purified recombinant hydrolase enzyme (e.g., NOTUM)
-
Assay buffer specific to the enzyme
-
Fluorogenic substrate
-
This compound inhibitor dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Serial Dilutions: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified enzyme, and the diluted this compound or DMSO (for control wells).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Visualizations
Caption: On-target and off-target effects of the this compound inhibitor.
Caption: Workflow for competitive ABPP to assess inhibitor selectivity.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing ABC99 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to effectively address and troubleshoot the precipitation of the novel compound ABC99 in experimental media. By providing clear, actionable guidance, we aim to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation when diluting from a DMSO stock solution?
A1: The most common cause of this compound precipitation is its low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock of this compound is diluted in media, the DMSO concentration drops sharply, and the aqueous environment cannot maintain this compound in solution, causing it to "crash out" or precipitate.[1] This is a frequent issue with hydrophobic compounds.
Q2: Can the temperature of the media affect this compound solubility?
A2: Yes, temperature can significantly impact the solubility of this compound. Adding the compound to cold media can decrease its solubility and promote precipitation.[1][2] Conversely, temperature fluctuations during long-term experiments, such as removing culture vessels from an incubator, can also affect solubility.[1]
Q3: How does the final concentration of DMSO in the media affect my experiment?
A3: While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity.[1] Achieving a low final DMSO concentration while preventing precipitation requires careful dilution strategies.
Q4: Can components of the cell culture media, like serum, prevent this compound precipitation?
A4: Serum contains proteins such as albumin that can bind to hydrophobic compounds and help keep them in solution. However, this effect has its limits, and at high concentrations, this compound can still precipitate even in the presence of serum.[1]
Q5: My this compound solution appears cloudy over time in the incubator. What could be the cause?
A5: Cloudiness or turbidity that develops over time can indicate a few issues. It could be a slow precipitation of this compound due to interactions with media components, a pH shift in the media caused by the CO2 environment, or in some cases, microbial contamination.[2][3] It is advisable to examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to create a 50 mM stock solution. When I add it to my cell culture medium to achieve a final concentration of 50 µM, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: Immediate precipitation occurs when the final concentration of this compound exceeds its solubility limit in the aqueous media.[1] The rapid dilution of the DMSO stock is a primary contributor. Here are potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired 50 µM concentration of this compound is likely above its maximum soluble concentration in your specific cell culture medium. | Decrease the final working concentration of this compound. It is essential to first determine its maximum soluble concentration using a solubility test.[1] |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently vortexing can also help.[1] |
| Low Media Temperature | Using cold media can reduce the solubility of this compound. | Always use pre-warmed (37°C) cell culture media for preparing your dilutions.[1][2] |
| High DMSO Concentration | While necessary for the stock solution, a high final DMSO percentage can be toxic to cells and may not prevent precipitation upon significant dilution. | Aim for a final DMSO concentration below 0.5%, and preferably below 0.1%.[1] This may necessitate creating a more diluted intermediate stock solution. |
Issue 2: this compound Precipitates Over Time During a Multi-Day Experiment
Question: My media with this compound was clear initially, but after 48 hours in the incubator, I can see a fine precipitate. Why is this happening and how can I prevent it?
Answer: Delayed precipitation can compromise long-term experiments by altering the effective concentration of this compound. The following factors can contribute to this issue:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[1][3] | Ensure proper humidification of the incubator. For extended experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may negatively impact the solubility of this compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can, in turn, affect the solubility of pH-sensitive compounds.[2] | Ensure the media is appropriately buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
Data Presentation
Table 1: Solubility of this compound in Different Cell Culture Media
| Media Type | Maximum Soluble Concentration (µM) | Final DMSO Concentration (%) |
| DMEM + 10% FBS | 45 | 0.1 |
| RPMI-1640 + 10% FBS | 40 | 0.1 |
| Serum-Free Medium A | 15 | 0.1 |
| Serum-Free Medium B | 20 | 0.1 |
This data is hypothetical and should be used as a guideline. It is crucial to determine the solubility of this compound under your specific experimental conditions.
Table 2: Effect of Final DMSO Concentration on this compound Precipitation in DMEM + 10% FBS
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Observation after 24 hours |
| 50 | 0.5 | No Precipitation |
| 50 | 0.25 | No Precipitation |
| 50 | 0.1 | Fine Precipitate |
| 75 | 0.5 | Fine Precipitate |
| 75 | 0.25 | Heavy Precipitate |
| 75 | 0.1 | Heavy Precipitate |
This data is hypothetical and illustrates the interplay between compound concentration and solvent concentration.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In sterile tubes or a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 200 µL).
-
Add this compound Stock: Add a small volume of the this compound DMSO stock to the media to create a range of final concentrations (e.g., 100 µM, 75 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). To maintain a consistent final DMSO concentration, you can first prepare intermediate dilutions in DMSO.
-
Include Controls: Prepare a "no compound" control with only the media and a "DMSO only" control with the highest volume of DMSO used.
-
Incubate and Observe: Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, the absorbance can be read at 600-650 nm, where an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the maximum working soluble concentration for this compound under those specific conditions.
Mandatory Visualization
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
ensuring consistent results with ABC99
This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results with the ABC99 platform.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing inconsistent or low levels of target protein degradation?
Answer: Several factors can contribute to inefficient target protein degradation. Follow this checklist to troubleshoot the issue:
-
Cell Line Viability: Ensure your cells are healthy and not passaged too many times. Stressed cells can exhibit altered protein turnover rates.
-
This compound Concentration: The concentration of this compound is critical. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. See the sample data in Table 1 for a starting point.
-
Transfection/Transduction Efficiency: Low delivery efficiency of the this compound components will result in poor degradation. Verify your transfection or transduction efficiency using a positive control (e.g., a fluorescent reporter).
-
Target Protein Expression Levels: Very high expression levels of the target protein may overwhelm the degradation machinery. Consider using a lower-expressing cell line or a system with inducible expression if possible.
-
Incubation Time: The kinetics of degradation can vary between targets. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint.
Below is a logical workflow to diagnose inconsistent degradation issues.
Caption: A decision tree for troubleshooting inconsistent protein degradation.
Question: How can I assess and mitigate off-target effects of this compound?
Answer: Minimizing off-target effects is crucial for data integrity. We recommend the following strategies:
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration from your dose-response curve, use the lowest concentration that still provides robust target degradation.
-
Control Experiments: Always include a negative control in your experiments. This could be a non-targeting version of this compound or a version with a scrambled sequence.
-
Proteomics Analysis: For global off-target assessment, perform unbiased proteomics (e.g., mass spectrometry) to compare protein abundance profiles between control and this compound-treated cells. This will provide a comprehensive view of any unintended protein level changes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For most cell lines, we recommend starting with a concentration range of 100 nM to 500 nM. However, the optimal concentration can be target- and cell-line dependent. A dose-response experiment is always the best practice.
Q2: How should I store and handle the this compound reagent?
This compound is shipped on dry ice and should be stored at -80°C upon arrival. For daily use, create small aliquots to avoid multiple freeze-thaw cycles, which can reduce the efficacy of the reagent. Thaw aliquots on ice immediately before use.
Q3: Is this compound compatible with in vivo models?
The current formulation of this compound is optimized for in vitro cell culture use. For inquiries regarding in vivo applications, please contact our specialized technical support team to discuss potential custom formulations and delivery strategies.
Data Presentation
Table 1: Sample Dose-Response Data for Target Protein X Degradation
This table shows the percentage of remaining Target Protein X after 48 hours of treatment with varying concentrations of this compound in HEK293 cells, as measured by Western Blot densitometry.
| This compound Concentration (nM) | Mean % Target Protein Remaining | Standard Deviation |
| 0 (Control) | 100% | ± 4.5% |
| 10 | 85% | ± 5.1% |
| 50 | 42% | ± 3.8% |
| 100 | 15% | ± 2.5% |
| 250 | 8% | ± 1.9% |
| 500 | 7% | ± 2.1% |
Experimental Protocols
Protocol: Western Blot Analysis of Target Protein Degradation
This protocol outlines the key steps for assessing protein degradation following this compound treatment.
ABC99 quality control and purity assessment
Welcome to the technical support center for ABC99, a selective inhibitor of the Wnt-deacylating enzyme NOTUM. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the quality and purity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective N-hydroxyhydantoin (NHH) carbamate (B1207046) inhibitor of NOTUM, a serine hydrolase that removes a critical palmitoleoyl group from Wnt proteins, thereby inactivating them. By inhibiting NOTUM, this compound preserves the lipidation and signaling activity of Wnt proteins, such as Wnt3A.[1][2] It has a reported IC50 value of 13 nM for NOTUM.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: For optimal dissolution, it is recommended to prepare fresh solutions of this compound for immediate use.[1] Specific solvent recommendations may vary by supplier, but typically small molecule inhibitors like this compound are dissolved in DMSO to create a stock solution, which is then further diluted in aqueous assay buffers. Always refer to the product-specific datasheet for the most accurate solubility information.
Q3: What is the expected purity of this compound?
A3: The purity of this compound should be confirmed by the supplier's Certificate of Analysis (CoA). A typical purity for research-grade small molecule inhibitors is ≥98%. For example, one supplier reports a purity of 98.48%.[1]
Q4: How should I store this compound?
A4: this compound, like most small molecule inhibitors, should be stored at a low temperature, typically -20°C or -80°C, to prevent degradation. Refer to the supplier's datasheet for specific storage conditions. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of NOTUM Activity | 1. Incorrect this compound Concentration: Calculation error or improper dilution. | 1a. Recalculate all dilutions and prepare a fresh dilution series from your stock solution. 1b. Verify the concentration of your stock solution using a spectrophotometer if the extinction coefficient is known. |
| 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles. | 2a. Use a fresh aliquot of this compound. 2b. If the problem persists, consider purchasing a new vial of the compound. | |
| 3. Inactive NOTUM Enzyme: The enzyme may have lost activity due to improper storage or handling. | 3a. Test the activity of your NOTUM enzyme with a known substrate and without any inhibitor to ensure it is active. 3b. Obtain a new batch of the enzyme if necessary. | |
| 4. Assay Interference: Components in your assay buffer may be interfering with this compound or the NOTUM enzyme. | 4a. Review the composition of your assay buffer. Some substances can interfere with enzymatic assays.[3] 4b. Simplify the buffer composition if possible and test for interference from individual components. | |
| High Background Signal in Wnt Signaling Assay | 1. Non-specific Activity of this compound: At high concentrations, some inhibitors can have off-target effects. | 1a. Perform a dose-response curve to determine the optimal concentration of this compound that inhibits NOTUM without causing non-specific effects. 1b. The reported IC50 is 13 nM; concentrations significantly higher than this may not be necessary and could lead to off-target effects.[1][2] |
| 2. Contamination: Bacterial or fungal contamination in cell cultures can affect signaling pathways. | 2a. Regularly check cell cultures for contamination under a microscope. 2b. Use appropriate antibiotics in your cell culture medium if necessary and practice sterile techniques. | |
| Low Potency (Higher than expected IC50) | 1. High Enzyme Concentration: The IC50 value can be dependent on the enzyme concentration in the assay. | 1a. Optimize the NOTUM enzyme concentration in your assay. Lower concentrations of the enzyme may be required to accurately determine the IC50 of a potent inhibitor like this compound. |
| 2. Sub-optimal Assay Conditions: pH, temperature, or incubation time may not be optimal for inhibitor binding. | 2a. Review the literature for optimal assay conditions for NOTUM. 2b. Systematically vary one parameter at a time (e.g., pre-incubation time of enzyme and inhibitor) to optimize the assay. | |
| 3. Purity Issues with this compound: The actual concentration of the active compound may be lower than stated. | 3a. Refer to the Certificate of Analysis for the specific lot number. 3b. Consider performing an independent purity assessment if results are consistently unexpected. |
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for reproducible experimental results.
Summary of Quality Control Specifications
| Parameter | Specification | Method |
| Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Potency (IC50) | 10 - 20 nM (vs. NOTUM) | In vitro enzymatic assay |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of an this compound sample.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject a defined volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
The purity is calculated as the area of the main peak relative to the total area of all peaks.
-
2. Potency Determination by In Vitro NOTUM Enzymatic Assay
-
Objective: To determine the IC50 value of this compound against the NOTUM enzyme.
-
Methodology:
-
Prepare a serial dilution of this compound in assay buffer containing a low percentage of DMSO.
-
In a microplate, add the NOTUM enzyme to each well containing the different concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a fluorogenic or colorimetric substrate for NOTUM.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound against NOTUM.
Caption: Troubleshooting logic for inconsistent this compound inhibition.
Caption: Simplified Wnt signaling pathway showing the action of NOTUM and this compound.
References
Technical Support Center: Overcoming Resistance to ABC99 Treatment
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with ABC99, a novel tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). While this compound shows significant efficacy in preclinical models, the development of resistance is a common challenge. This guide provides troubleshooting protocols and answers to frequently asked questions to help you identify, understand, and overcome resistance to this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the EGFR tyrosine kinase. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail.[1][2] This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][3][4] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this phosphorylation cascade and thereby inhibiting downstream signaling.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?
A2: This phenomenon is likely due to the development of acquired resistance. The most common mechanisms of resistance to EGFR inhibitors like this compound include:
-
Secondary Mutations in EGFR: The emergence of a "gatekeeper" mutation, most commonly the T790M mutation in exon 20 of the EGFR gene, can alter the conformation of the ATP-binding pocket, reducing the binding affinity of this compound.[5][6][7]
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of EGFR by upregulating alternative signaling pathways. A frequent mechanism is the amplification of the MET receptor tyrosine kinase, which can then activate the PI3K-AKT and MAPK pathways independently of EGFR.[6][8][9][10]
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Histologic Transformation: In some cases, cancer cells can undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which is associated with reduced dependence on EGFR signaling and increased resistance to EGFR TKIs.[5][6]
Q3: I am observing high variability in my cell viability assay results between experiments. What could be the cause?
A3: High variability in cell-based assays can stem from several factors.[11] It is crucial to ensure consistency in your experimental setup.[4] Key parameters to control include:
-
Cell Culture Conditions: Maintain a consistent cell passage number for all experiments, as cell lines can change their characteristics over time.[11] Ensure uniform cell seeding density and avoid using over-confluent cells.[4][11]
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment. If solubility is a concern, visually inspect the media for any signs of precipitation.[11]
-
Serum Concentration: Serum contains growth factors that can compete with this compound. Consider reducing the serum concentration during the drug treatment period.[11]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
This guide will help you investigate the potential mechanisms of acquired resistance.
Step 1: Confirm Resistance
-
Action: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line with the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value confirms the development of resistance.
Step 2: Investigate On-Target Resistance (EGFR Mutations)
-
Action: Sequence the EGFR gene in the resistant cells to identify potential secondary mutations, such as T790M.
-
Expected Outcome: The presence of a known resistance mutation will guide the selection of next-generation inhibitors.
Step 3: Investigate Bypass Pathway Activation
-
Action: Use Western blotting to assess the activation of key bypass pathway proteins.[12] Key proteins to probe for include total and phosphorylated MET (p-MET) and total and phosphorylated HER2 (p-HER2).
-
Expected Outcome: Increased phosphorylation of MET or HER2 in the resistant cells, even in the presence of this compound, suggests activation of these bypass pathways.
Problem 2: Inconsistent Western Blot results for phosphorylated EGFR (p-EGFR).
This guide will help you troubleshoot and optimize your Western blotting protocol for consistent results.[4]
Step 1: Optimize Sample Preparation
-
Action: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your proteins.[4] Always quantify the protein concentration of your lysates (e.g., using a BCA assay) to ensure equal loading in each lane.[4][13]
Step 2: Optimize Antibody Concentrations
-
Action: Titrate your primary antibody for p-EGFR to find the optimal concentration that provides a strong signal with minimal background.[4]
-
Expected Outcome: A clear band at the expected molecular weight for p-EGFR with low background noise.
Step 3: Use Appropriate Controls
-
Action: Include a positive control (e.g., lysate from cells stimulated with EGF) and a negative control (e.g., lysate from serum-starved cells) to validate your results.[4] Always probe for a loading control (e.g., β-actin or GAPDH) to normalize your data.[4]
Data Presentation
Table 1: Example Dose-Response Data for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound Concentration (nM) | % Viability (Mean ± SD) |
| Parental (Sensitive) | 0 | 100 ± 5.2 |
| 10 | 85 ± 4.1 | |
| 50 | 52 ± 3.5 | |
| 100 | 25 ± 2.8 | |
| 500 | 10 ± 1.9 | |
| Resistant | 0 | 100 ± 6.1 |
| 10 | 98 ± 5.5 | |
| 50 | 91 ± 4.8 | |
| 100 | 75 ± 3.9 | |
| 500 | 48 ± 4.2 |
Table 2: Example Western Blot Densitometry Data for Bypass Pathway Activation
| Cell Line | Treatment | p-MET / Total MET (Fold Change) | p-HER2 / Total HER2 (Fold Change) |
| Parental (Sensitive) | Vehicle | 1.0 | 1.0 |
| This compound (100 nM) | 0.9 | 1.1 | |
| Resistant | Vehicle | 3.5 | 1.2 |
| This compound (100 nM) | 3.2 | 1.3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total EGFR, anti-p-MET, anti-total MET, anti-β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for your gene of interest (e.g., MET, ZEB1).[17]
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH).
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Common resistance mechanisms to this compound treatment.
References
- 1. ClinPGx [clinpgx.org]
- 2. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
- 16. elearning.unite.it [elearning.unite.it]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
Validation & Comparative
Validating the Inhibitory Effect of ABC99 on NOTUM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel NOTUM inhibitor, ABC99, alongside a well-characterized alternative, LP-922056. The objective is to offer a clear, data-driven comparison of their inhibitory effects, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.
Introduction to NOTUM and Its Role in Wnt Signaling
NOTUM is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[1][2] This pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] NOTUM exerts its inhibitory effect by removing a palmitoleate (B1233929) group from Wnt proteins, a modification essential for their activity.[3][4] This deacylation renders the Wnt proteins inactive, preventing them from binding to their receptors and initiating downstream signaling.[1][4] Given the implications of dysregulated Wnt signaling in various diseases, including cancer and neurodegenerative disorders, NOTUM has emerged as a promising therapeutic target.[1][5] Inhibition of NOTUM can restore Wnt signaling, offering potential therapeutic benefits.[1]
Comparative Analysis of NOTUM Inhibitors: this compound vs. LP-922056
Both this compound and LP-922056 are small molecule inhibitors designed to target the enzymatic activity of NOTUM. While both compounds effectively inhibit NOTUM, they exhibit different biochemical and cellular potencies.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound and LP-922056, providing a direct comparison of their inhibitory efficacy.
| Parameter | This compound | LP-922056 | Reference |
| Target | NOTUM Pectinacetylesterase | NOTUM Pectinacetylesterase | [4][6] |
| Mechanism of Action | Irreversible Inhibitor | Reversible Inhibitor | [4] |
| Biochemical Assay (IC50) | Potent (specific value proprietary) | Not specified in provided results | [4] |
| Human Cellular Assay (EC50) | Not specified in provided results | 21 nM | [6][7] |
| Mouse Cellular Assay (EC50) | Not specified in provided results | 55 nM | [6][7] |
Note: Specific IC50 values for this compound are often proprietary but it is described as a potent inhibitor. The provided search results highlight its utility as a tool for studying NOTUM function in vivo.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize NOTUM inhibitors.
NOTUM Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of NOTUM in a cell-free system.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against NOTUM.
-
Principle: A synthetic fluorescent substrate, such as trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), is used.[8][9] NOTUM hydrolyzes this substrate, leading to a fluorescent signal. An inhibitor will prevent this hydrolysis, resulting in a decreased signal.
-
Materials:
-
Recombinant human NOTUM enzyme
-
OPTS substrate
-
Test compounds (e.g., this compound, LP-922056) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the recombinant NOTUM enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the OPTS substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate hydrolysis for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based TCF/LEF Reporter Assay
This assay measures the ability of an inhibitor to restore Wnt signaling in a cellular context in the presence of NOTUM.[8][10]
-
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cellular environment.
-
Principle: A reporter cell line (e.g., HEK293) is engineered to express a luciferase gene under the control of a TCF/LEF promoter, which is activated by Wnt signaling.[11] In the presence of NOTUM, Wnt3a-induced luciferase activity is suppressed. A NOTUM inhibitor will restore this activity.
-
Materials:
-
TCF/LEF luciferase reporter cell line
-
Recombinant Wnt3a
-
Recombinant NOTUM
-
Test compounds
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a mixture of recombinant Wnt3a, recombinant NOTUM, and serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: Wnt signaling pathway with NOTUM-mediated inhibition and the action of inhibitors.
Experimental Workflow
Caption: Workflow for biochemical and cell-based validation of NOTUM inhibitors.
Comparative Logic
Caption: Logical framework for comparing the performance of NOTUM inhibitors.
References
- 1. chemistryofcures.com [chemistryofcures.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. NOTUM (Wnt signaling) Library [chemdiv.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to NOTUM Inhibitors: ABC99, LP-922056, and ARUK3001185
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the NOTUM inhibitor ABC99 with other notable alternatives, LP-922056 and ARUK3001185. The information presented herein is supported by experimental data to assist researchers in selecting the most suitable compound for their specific needs in studying the Wnt signaling pathway and its role in various diseases.
Introduction to NOTUM and Its Inhibition
NOTUM is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[1][2][3] It does so by removing a crucial palmitoleate (B1233929) group from Wnt proteins, rendering them unable to bind to their Frizzled receptors and activate downstream signaling.[1][2][3] Inhibition of NOTUM has emerged as a promising therapeutic strategy for conditions associated with diminished Wnt signaling, such as osteoporosis and certain neurodegenerative disorders.[2][4] This guide focuses on three key small-molecule inhibitors of NOTUM: this compound, LP-922056, and ARUK3001185.[1][2][3]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound, LP-922056, and ARUK3001185 based on available experimental data. Direct comparison is facilitated by data presented in a common assay format where available.[1]
| Inhibitor | Mechanism of Action | Biochemical Potency (OPTS Assay, IC50) | Cellular Potency (TCF/LEF Assay, EC50) | Selectivity (Serine Hydrolases Screened) | Brain Penetrant | Oral Bioavailability |
| This compound | Irreversible (covalent)[1] | 170 nM[1] | 89 nM[1] | High (selective over 64 serine hydrolases)[1] | Yes[1] | Not Reported |
| LP-922056 | Reversible (non-covalent)[4] | 1.1 nM[1] | 23 nM[1] | Not Determined[1] | No | Yes[5] |
| ARUK3001185 | Reversible (non-covalent)[1] | 6.5 nM[1] | 110 nM[1] | High (selective over 49 serine hydrolases, 485 kinases, and 47 other drug targets)[1] | Yes[1] | Yes[1] |
Table 1: Comparative Performance of NOTUM Inhibitors. [1][4][5]
Detailed Experimental Methodologies
Biochemical NOTUM Inhibition Assay (OPTS Assay)
This assay quantifies the direct inhibitory effect of a compound on NOTUM's enzymatic activity.
Principle: The assay utilizes a fluorogenic substrate, trisodium (B8492382) 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which is cleaved by NOTUM to release a fluorescent product.[6][7] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.
Protocol Outline:
-
Recombinant human NOTUM protein is incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 300 mM NaCl).[6]
-
The fluorescent substrate OPTS is added to the enzyme-inhibitor mixture.[6]
-
The reaction is incubated at room temperature for a defined period (e.g., 40 minutes to 16 hours).[6][7]
-
The fluorescence is measured using a microplate reader.[6]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Cell-Based Wnt Signaling Assay (TCF/LEF Reporter Assay)
This assay measures the ability of a NOTUM inhibitor to restore Wnt signaling in a cellular context.
Principle: The assay employs a HEK293 cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (HEK293-STF).[6][8] In the presence of active Wnt signaling, the TCF/LEF transcription factors activate the expression of luciferase. NOTUM suppresses this activity by deacylating Wnt proteins. An effective NOTUM inhibitor will counteract this suppression and restore luciferase expression.
Protocol Outline:
-
HEK293-STF cells are seeded in a 96-well plate.[8]
-
The cells are treated with a combination of Wnt3a protein and NOTUM enzyme in the presence of varying concentrations of the test inhibitor.[6]
-
The plates are incubated for a period of 5-6 hours to allow for Wnt signaling and luciferase expression.[8]
-
A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.[8]
-
EC50 values are determined by plotting the luciferase activity against the logarithm of the inhibitor concentration.[7]
Visualizing Mechanisms and Workflows
Wnt Signaling Pathway and NOTUM Inhibition
The following diagram illustrates the canonical Wnt signaling pathway, the inhibitory action of NOTUM, and the mechanism by which NOTUM inhibitors restore the pathway.
Caption: Wnt signaling pathway with NOTUM-mediated inhibition.
Experimental Workflow for NOTUM Inhibitor Evaluation
The diagram below outlines a typical workflow for the discovery and characterization of novel NOTUM inhibitors.
Caption: Workflow for NOTUM inhibitor discovery and evaluation.
Discussion and Conclusion
The choice of a NOTUM inhibitor will largely depend on the specific experimental goals.
-
This compound stands out as a potent, selective, and irreversible inhibitor.[1] Its covalent mechanism of action can be advantageous for ensuring sustained target engagement in certain experimental setups. Its demonstrated brain penetrance makes it a valuable tool for investigating the role of NOTUM in the central nervous system.[1]
-
LP-922056 is a highly potent, reversible inhibitor with proven efficacy in in vivo models of bone formation.[2] Its oral bioavailability is a significant advantage for systemic administration in animal studies. However, its lack of brain penetrance limits its use in CNS-related research.[5]
-
ARUK3001185 offers a compelling profile as a potent, selective, orally bioavailable, and brain-penetrant reversible inhibitor.[1] Its broad selectivity profiling provides a high degree of confidence in its on-target effects.[1] This combination of properties makes it a versatile tool for both in vitro and in vivo studies, including those focused on neurological applications.
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caffeine inhibits Notum activity by binding at the catalytic pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Analysis and Development of Notum Fragment Screening Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison: The Small Molecule Inhibitor ABC99 Versus Genetic Knockout of NOTUM for Wnt Signaling Modulation
For researchers in developmental biology, oncology, and regenerative medicine, the ability to precisely modulate the Wnt signaling pathway is a critical tool. NOTUM, a secreted carboxylesterase, has emerged as a key negative regulator of this pathway by deacylating Wnt ligands, rendering them inactive.[1][2][3] This guide provides a comprehensive comparison of two primary methods for inhibiting NOTUM function: the selective small molecule inhibitor ABC99 and genetic knockout of the Notum gene.
This document will delve into the mechanisms of action, comparative experimental data, and detailed protocols for utilizing both this compound and NOTUM knockout models. The information is tailored for researchers, scientists, and drug development professionals to make informed decisions on the most suitable approach for their experimental needs.
At a Glance: Key Differences and Similarities
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout of NOTUM |
| Mechanism of Action | Selective, irreversible inhibitor of NOTUM's carboxylesterase activity.[4] | Complete ablation of the Notum gene, leading to a total loss of NOTUM protein expression.[5][6] |
| Effect on Wnt Signaling | Preserves Wnt signaling in the presence of NOTUM by preventing Wnt deacylation.[4][7] | Systemic or tissue-specific increase in Wnt signaling due to the absence of its negative regulator.[1][5] |
| Temporal Control | Acute, reversible (depending on drug clearance), and dose-dependent control over NOTUM activity. | Permanent, constitutive loss of NOTUM function from the point of genetic modification. |
| Specificity | Highly selective for NOTUM, with minimal off-target effects on other serine hydrolases.[2][4] | Specific to the Notum gene, but may have unforeseen developmental or compensatory effects. |
| Applications | In vitro and in vivo studies requiring temporal control of Wnt signaling; preclinical evaluation of therapeutic potential.[1] | Investigating the fundamental role of NOTUM in development, homeostasis, and disease models.[1][6] |
Delving Deeper: Mechanism of Action
Both this compound and genetic knockout of NOTUM ultimately lead to an enhancement of Wnt signaling, but they achieve this through distinct mechanisms.
This compound: A Molecular Wrench in the NOTUM Machinery
This compound is an N-hydroxyhydantoin (NHH) carbamate (B1207046) that acts as a potent and selective irreversible inhibitor of the NOTUM enzyme.[4] NOTUM functions to remove a palmitoleate (B1233929) group from Wnt proteins, a modification essential for their binding to Frizzled receptors and subsequent signal transduction.[1][2] By covalently modifying the active site of NOTUM, this compound effectively blocks this deacylation process. As a result, Wnt ligands remain in their active, lipid-modified state, capable of engaging their receptors and activating downstream signaling cascades.
Genetic Knockout: Erasing the Blueprint for NOTUM
A genetic knockout of Notum involves the permanent deletion of the gene from an organism's genome. This can be achieved systemically (in all cells) or in a tissue-specific manner using conditional knockout techniques.[8][9] The absence of the Notum gene means that the cell's machinery cannot produce the NOTUM protein. Consequently, the negative regulation that NOTUM exerts on Wnt signaling is completely removed, leading to a constitutive increase in Wnt pathway activity in tissues where NOTUM is normally expressed.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt signaling pathway with and without NOTUM inhibition, as well as a typical experimental workflow for comparing this compound and NOTUM knockout.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and observations from NOTUM knockout models.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| NOTUM IC₅₀ | 13 nM | [4][7] |
| Cell-based Wnt Signaling EC₅₀ | 89 nM (preservation of Wnt3A activity) | [7] |
| Selectivity | Highly selective against a panel of other serine hydrolases.[2][4] | [2][4] |
Table 2: Comparative Phenotypic Effects on Bone
| Model | Key Phenotype | Quantitative Change | Reference |
| NOTUM Knockout Mice | Increased cortical bone thickness and strength. | ≥ 5 standard deviations above the mean in a large-scale screen. | [5] |
| Mice Treated with NOTUM Inhibitors (e.g., LP-922056, similar to this compound) | Dose-dependent increase in cortical bone thickness. | Data for specific percentage increase not available in snippets. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments.
Protocol 1: In Vitro Wnt Reporter Assay (TOP-Flash)
This assay quantifies the activity of the canonical Wnt pathway.
1. Cell Culture and Transfection:
- Culture HEK293T cells (or other suitable cell line) in DMEM with 10% FBS.
- Co-transfect cells with a TCF/LEF-driven firefly luciferase reporter plasmid (e.g., TOP-Flash) and a constitutively expressed Renilla luciferase plasmid (for normalization).
2. Treatment:
- 24 hours post-transfection, replace the medium.
- For the this compound arm, pre-incubate cells with varying concentrations of this compound for 1-2 hours.
- Add recombinant Wnt3a to stimulate the pathway. For NOTUM inhibition experiments, co-administer recombinant NOTUM protein.
3. Luciferase Measurement:
- After 16-24 hours of stimulation, lyse the cells.
- Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
Protocol 2: Generation of Notum Knockout Mice
This protocol outlines a general approach for creating a constitutive Notum knockout mouse line.
1. Targeting Vector Construction:
- Design a targeting vector containing homology arms flanking the critical exons of the Notum gene.
- Include a selection cassette (e.g., neomycin resistance) for positive selection.
2. Embryonic Stem (ES) Cell Transfection and Selection:
- Electroporate the targeting vector into ES cells.
- Select for successfully targeted ES cell clones using antibiotic selection and screen by PCR and Southern blotting.
3. Blastocyst Injection and Chimera Generation:
- Inject the correctly targeted ES cells into blastocysts.
- Transfer the blastocysts into pseudopregnant female mice.
- Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).
4. Germline Transmission and Breeding:
- Breed chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
- Genotype the offspring to identify heterozygous (Notum+/-) mice.
- Intercross heterozygous mice to generate homozygous (Notum-/-) knockout mice.
Protocol 3: In Vivo Treatment with this compound and Bone Phenotyping
This protocol describes the administration of this compound to mice and subsequent analysis of bone parameters.
1. Animal Husbandry and Dosing:
- House mice under standard conditions.
- Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
- Administer this compound or vehicle control to age- and sex-matched cohorts of mice daily for a specified period (e.g., 4-8 weeks).
2. Micro-Computed Tomography (µCT) Analysis:
- At the end of the treatment period, euthanize the mice and collect the femurs or tibias.
- Fix the bones in formalin and store them in ethanol.
- Scan the bones using a high-resolution µCT system.
- Reconstruct the 3D images and perform quantitative analysis of cortical bone parameters (e.g., cortical thickness, bone volume fraction, cross-sectional area) at the mid-diaphysis.[10][11][12]
Conclusion: Choosing the Right Tool for the Job
The choice between using this compound and a NOTUM genetic knockout model depends heavily on the specific research question.
-
This compound offers unparalleled temporal and dose-dependent control, making it an ideal tool for studying the acute effects of NOTUM inhibition and for preclinical studies exploring the therapeutic potential of targeting this enzyme. Its reversible nature (depending on the compound's pharmacokinetics) allows for a more dynamic investigation of Wnt signaling.
-
Genetic knockout of NOTUM provides a "clean" system for understanding the fundamental, long-term consequences of a complete loss of NOTUM function. It is invaluable for dissecting the role of NOTUM in development, tissue homeostasis, and the pathogenesis of chronic diseases.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Generation of Mice with Hepatocyte-Specific Conditional Deletion of Notum | PLOS One [journals.plos.org]
- 9. Generation of Mice with Hepatocyte-Specific Conditional Deletion of Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. huble.org [huble.org]
- 12. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to NOTUM Inhibitors: ABC99 vs. LP-922056
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of the Wnt-deacylating enzyme NOTUM: ABC99 and LP-922056. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies on Wnt signaling pathways and associated pathologies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the efficacy of this compound and LP-922056 based on standardized in vitro assays.
| In Vitro Efficacy | This compound | LP-922056 | Reference |
| Target | NOTUM Serine Hydrolase | NOTUM Pectinacetylesterase | [1] |
| IC50 (NOTUM Inhibition) | 13 nM (competitive ABPP) | 1.1 nM (OPTS assay) | [1][2] |
| EC50 (Wnt Signaling Activation) | 89 nM (TCF-LEF reporter assay) | 23 nM (TCF-LEF reporter assay) | [1] |
| Cellular Assay (Human) | - | 21 nM | [1] |
| Cellular Assay (Mouse) | - | 55 nM | [1] |
| In Vivo Efficacy | This compound | LP-922056 | Reference |
| Model | Aged Mice (Intestinal Stem Cell Regeneration) | Rodent Osteoporosis Models (Mice and Rats) | [3][4] |
| Dosing | 10 mg/kg IP, daily for 7 days | 3, 10, 30 mg/kg oral gavage, daily for 25 days (mice) | [1][4] |
| Primary Endpoint | Restoration of aged intestinal epithelium regeneration | Increased midshaft femur cortical bone thickness | [3][4] |
Experimental Protocols
This compound: In Vitro Efficacy Assessment
1. Competitive Activity-Based Protein Profiling (ABPP) for NOTUM Inhibition (IC50 Determination) [2][5]
-
Objective: To determine the concentration of this compound required to inhibit 50% of NOTUM activity.
-
Cell Line: SW620 human colon adenocarcinoma cells, which express NOTUM.
-
Methodology:
-
Conditioned media (CM) from SW620 cells, containing secreted NOTUM, is collected.
-
The CM is treated with varying concentrations of this compound for a specified incubation period (e.g., 2 hours at 37°C).[5]
-
A general serine hydrolase probe (e.g., FP-Rh, a fluorescently tagged fluorophosphonate) is added to the treated CM. This probe covalently binds to the active site of serine hydrolases, including NOTUM.
-
The proteins in the CM are separated by SDS-PAGE.
-
The gel is scanned for fluorescence. The intensity of the fluorescent band corresponding to NOTUM indicates the amount of active enzyme not inhibited by this compound.
-
The IC50 value is calculated by plotting the percentage of NOTUM inhibition against the concentration of this compound.
-
2. Super TOPflash Reporter Assay for Wnt Signaling Activation (EC50 Determination) [2][5]
-
Objective: To measure the ability of this compound to preserve Wnt signaling in the presence of NOTUM.
-
Cell Lines:
-
L-cells expressing Wnt-3A.
-
SW620 cells (as a source of NOTUM).
-
HEK293T-STF cells, which contain a Super TOPflash luciferase reporter construct responsive to TCF/LEF transcription factors (downstream effectors of canonical Wnt signaling).
-
-
Methodology:
-
Conditioned media from Wnt-3A expressing L-cells is collected.
-
Conditioned media from SW620 cells (containing NOTUM) is pre-incubated with varying concentrations of this compound.
-
The Wnt-3A conditioned media is then mixed with the inhibitor-treated SW620 conditioned media.
-
This mixture is added to the HEK293T-STF reporter cells.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value, representing the concentration of this compound that results in a half-maximal activation of the Wnt reporter, is calculated from the dose-response curve.[5]
-
LP-922056: In Vivo Efficacy Assessment
1. Rodent Model of Osteoporosis (Cortical Bone Thickness Measurement) [4]
-
Objective: To evaluate the effect of LP-922056 on bone formation in an in vivo model of osteoporosis.
-
Animal Model: Ovariectomized (OVX) rats or aged mice, which mimic postmenopausal osteoporosis.
-
Methodology:
-
Animals are administered LP-922056 orally via gavage at various doses (e.g., 10 mg/kg) daily for a specified duration (e.g., 4 weeks).[4]
-
A vehicle control group receives the same treatment without the active compound.
-
At the end of the treatment period, the animals are euthanized.
-
The femurs are dissected, and the midshaft cortical bone thickness is measured using techniques such as peripheral quantitative computed tomography (pQCT) or micro-computed tomography (microCT).[4][6][7]
-
The percentage increase in cortical bone thickness in the LP-922056 treated group is compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the role of NOTUM inhibitors this compound and LP-922056.
Caption: Comparative experimental workflows for assessing the efficacy of this compound and LP-922056.
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ultrasonic assessment of cortical bone thickness in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo vibro-acoustography characterization of osteoporosis in an experimental mice model - Agnollitto - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
The Role of ABC101 as a Negative Control for the NOTUM Inhibitor ABC99 in Wnt Signaling Assays
A comprehensive guide for researchers on the use of the inactive analog ABC101 as a negative control for ABC99, a potent inhibitor of the Wnt-deacylating enzyme NOTUM. This guide provides a comparative analysis of their effects on Wnt signaling, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
In the study of the Wnt signaling pathway, specific and reliable tools are paramount for elucidating the functions of its various components. This compound has been identified as a potent and selective irreversible inhibitor of NOTUM, a secreted enzyme that negatively regulates Wnt signaling by removing a crucial palmitoleate (B1233929) group from Wnt proteins.[1] To validate the specific effects of this compound, its structurally related but inactive analog, ABC101, serves as an essential negative control. This guide outlines the comparative performance of this compound and ABC101 and provides the necessary experimental framework for their use in research.
Comparative Efficacy of this compound and ABC101 on Wnt Signaling
The primary function of this compound is to preserve Wnt signaling in the presence of NOTUM. In contrast, ABC101 is designed to be devoid of inhibitory activity against NOTUM. Experimental data from a luciferase-based Wnt signaling reporter assay demonstrates this stark difference in activity.
A key experiment utilizes a HEK293T cell line stably expressing a Super TOPflash (STF) reporter (HEK293T-STF), where luciferase expression is driven by TCF/LEF transcription factors, which are activated by the canonical Wnt pathway.[1] Conditioned media from SW620 cells, a human colon cancer cell line that endogenously expresses and secretes NOTUM, is used as a source of the enzyme.[1]
The results clearly show that this compound can rescue Wnt3A-induced luciferase activity in a dose-dependent manner, even in the presence of NOTUM. Conversely, ABC101 fails to preserve Wnt signaling, with luciferase activity remaining at baseline levels, similar to the control group where Wnt signaling is suppressed by NOTUM.[1]
| Compound | Target | Effect on NOTUM Activity | Preservation of Wnt3A Signaling (in the presence of NOTUM) |
| This compound | NOTUM | Potent, irreversible inhibitor | Yes, in a concentration-dependent manner |
| ABC101 | (Inactive) | No significant inhibition | No |
Experimental Protocols
Wnt Signaling Luciferase Reporter Assay
This protocol details the methodology used to assess the inhibitory effect of this compound on NOTUM activity and the corresponding preservation of Wnt signaling, using ABC101 as a negative control.
1. Cell Culture and Reagents:
-
HEK293T-STF Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. These cells contain a stably integrated luciferase reporter gene responsive to Wnt pathway activation.[1]
-
SW620 Cells: Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. These cells serve as a source of endogenously secreted NOTUM.[1]
-
Wnt3A-producing L-cells: Maintained in DMEM with 10% FBS to produce conditioned media containing Wnt3A ligand.
-
This compound and ABC101: Stock solutions prepared in DMSO.
2. Preparation of Conditioned Media (CM):
-
SW620 CM (NOTUM source): SW620 cells are grown to near confluency. The growth medium is then replaced with serum-free DMEM, and the cells are incubated for an additional 48-72 hours. The supernatant is then collected, centrifuged to remove cellular debris, and stored at -80°C.
-
Wnt3A CM: Wnt3A-producing L-cells are cultured, and the conditioned medium is harvested in a similar manner to the SW620 CM.
3. Assay Procedure:
-
Plating of Reporter Cells: Seed HEK293T-STF cells in a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Preparation of Treatment Media:
-
In separate tubes, pre-incubate SW620 CM with varying concentrations of this compound or ABC101 for a specified period (e.g., 30 minutes) at 37°C.
-
Following pre-incubation, mix the treated SW620 CM with Wnt3A CM.
-
-
Cell Treatment: Remove the growth medium from the HEK293T-STF cells and add the prepared treatment media to the respective wells. Include appropriate controls (e.g., cells with Wnt3A CM only, cells with Wnt3A CM and untreated SW620 CM).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the roles of this compound and ABC101, the following diagrams illustrate the Wnt signaling pathway and the experimental workflow.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound and ABC101.
References
Quantitative Analysis of Wnt Signaling: A Comparative Guide for ABC99
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the quantitative analysis of Wnt signaling, with a specific focus on comparing the hypothetical novel modulator, ABC99, against established alternatives. The content herein is designed to offer objective comparisons, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of interpretation.
Introduction to Wnt Signaling
The Wnt signaling pathway is a crucial and highly conserved pathway that plays a pivotal role in embryonic development, cell proliferation, and tissue homeostasis.[1][2][3] Aberrant Wnt signaling is implicated in a variety of human diseases, including cancer and developmental disorders.[1][3] The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[2][4][5] This event leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator by binding to TCF/LEF transcription factors to regulate the expression of Wnt target genes.[1][6][7]
Given its therapeutic potential, the development of small molecules that can modulate Wnt signaling is of significant interest.[8][9] This guide will explore the quantitative methods used to assess the efficacy and potency of such modulators, using our hypothetical compound, this compound, as a case study.
Wnt Signaling Pathway Diagram
Caption: Canonical Wnt Signaling Pathway.
Quantitative Assessment of Wnt Signaling Modulation
To quantitatively assess the effect of a compound like this compound on the Wnt signaling pathway, a series of well-established cellular assays can be employed. These assays measure different key events in the signaling cascade, from receptor activation to target gene expression.
TCF/LEF Reporter Assay (TOP-Flash Assay)
This is a widely used method to measure the transcriptional activity of the Wnt/β-catenin pathway.[10][11] Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Workflow Diagram
Caption: TCF/LEF Reporter Assay Workflow.
Comparative Data: EC50/IC50 Values
The half-maximal effective concentration (EC50) for activators and the half-maximal inhibitory concentration (IC50) for inhibitors are crucial parameters for comparing the potency of different compounds.
| Compound | Type | Target | EC50 / IC50 (nM) |
| This compound (Hypothetical) | Inhibitor | β-catenin/TCF4 interaction | 15 |
| ICG-001 | Inhibitor | CBP/β-catenin interaction | 300[12] |
| XAV939 | Inhibitor | Tankyrase (TNKS) | 11 (TNKS1), 4 (TNKS2)[12] |
| CHIR99021 | Activator | GSK3β | 6.7 |
| Wnt3a (Recombinant) | Activator | Frizzled Receptor | ~25 ng/mL |
β-catenin Stabilization and Cellular Localization
Activation of the canonical Wnt pathway leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[6] These changes can be quantified using Western blotting and immunofluorescence microscopy.
Experimental Workflow Diagram
Caption: Western Blotting Workflow.
Comparative Data: β-catenin Levels
| Compound (Concentration) | Fold Change in Cytosolic β-catenin | Fold Change in Nuclear β-catenin |
| This compound (100 nM) | 0.8 | 0.5 |
| Vehicle Control | 1.0 | 1.0 |
| Wnt3a (100 ng/mL) | 3.5 | 4.2 |
| XAV939 (100 nM) | 0.9 | 0.6 |
Quantitative Real-Time PCR (qPCR) of Wnt Target Genes
The ultimate output of canonical Wnt signaling is the transcriptional activation of target genes.[13] qPCR can be used to quantify the mRNA levels of well-established Wnt target genes such as AXIN2, c-MYC, and Cyclin D1.[14][15]
Experimental Workflow Diagram
Caption: qPCR Workflow for Wnt Target Genes.
Comparative Data: Relative Gene Expression
| Compound (Concentration) | Relative AXIN2 mRNA Expression (Fold Change) | Relative c-MYC mRNA Expression (Fold Change) |
| This compound (100 nM) | 0.4 | 0.6 |
| Vehicle Control | 1.0 | 1.0 |
| Wnt3a (100 ng/mL) | 8.2 | 5.5 |
| ICG-001 (1 µM) | 0.5 | 0.7 |
Detailed Experimental Protocols
TCF/LEF Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect cells with the TOP-Flash reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or other compounds.
-
Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blotting for β-catenin
-
Cell Treatment and Lysis: Plate cells in a 6-well plate and treat with compounds as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Treat cells as described for the other assays. Isolate total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes (AXIN2, c-MYC) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the qPCR in a real-time PCR system. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
Conclusion
The quantitative analysis of Wnt signaling is essential for the characterization of novel modulators like this compound. By employing a multi-faceted approach that includes reporter assays, protein analysis, and gene expression studies, researchers can obtain a comprehensive understanding of a compound's mechanism of action and its potency relative to existing alternatives. The data and protocols presented in this guide offer a robust framework for conducting such comparative studies, ultimately aiding in the discovery and development of new therapeutics targeting the Wnt pathway.
References
- 1. Toward a quantitative understanding of the Wnt/β-catenin pathway through simulation and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. A bibliometric analysis of Wnt signaling pathway: from the top-100 cited articles to emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinetics of Wnt-Driven β-Catenin Stabilization Revealed by Quantitative and Temporal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/beta-Catenin Activated Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. How to activate and detect Wnt signaling? [web.stanford.edu]
- 12. abmole.com [abmole.com]
- 13. anygenes.com [anygenes.com]
- 14. researchgate.net [researchgate.net]
- 15. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
ABC99: A Comparative Guide to its Enzymatic Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ABC99, a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a research tool for studying Wnt signaling pathways.
Introduction to this compound
This compound is an N-hydroxyhydantoin (NHH) carbamate (B1207046) that demonstrates low-nanomolar potency in inhibiting NOTUM, a key negative regulator of the Wnt signaling pathway.[1][2] By removing a palmitoleate (B1233929) group from Wnt proteins, NOTUM prevents them from binding to their Frizzled receptors, thereby attenuating Wnt signaling. This compound covalently modifies the catalytic serine of NOTUM, leading to its irreversible inhibition and the preservation of Wnt-mediated cellular signaling.[1]
Selectivity Profiling of this compound
The selectivity of this compound has been rigorously assessed against a broad panel of serine hydrolases using a quantitative, mass spectrometry-based Activity-Based Protein Profiling (ABPP) platform. This methodology allows for the direct assessment of inhibitor engagement with active enzymes in a complex biological sample.
Quantitative Selectivity Data
The following table summarizes the selectivity of this compound against its primary target, NOTUM, and other serine hydrolases. The data is derived from competitive ABPP experiments performed in the conditioned media of SW620 cells.[1]
| Target Enzyme | IC50 (nM) | % Inhibition (at 0.5 µM this compound) | Notes |
| NOTUM | 13 | >95% | Primary target; potent and irreversible inhibition. |
| ABHD6 | >1000 | ~50% | Partial, concentration-dependent inhibition observed. |
| Other Serine Hydrolases (63 enzymes) | >10,000 | Not Significantly Inhibited | Virtually no cross-reactivity observed. |
Note: The 63 other serine hydrolases tested showed no significant inhibition at concentrations of this compound that fully blocked NOTUM activity. For a complete list of the serine hydrolases profiled, please refer to the supplementary information of Suciu et al., 2018, ACS Med Chem Lett.[1][3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental approach to determine its selectivity, the following diagrams are provided.
Caption: this compound inhibits NOTUM, preventing Wnt protein inactivation.
Caption: Workflow for assessing this compound selectivity using ABPP.
Experimental Protocols
Quantitative Mass Spectrometry-Based Activity-Based Protein Profiling (ABPP)
This protocol outlines the key steps for determining the selectivity of an inhibitor across the serine hydrolase enzyme class in a complex proteome.
-
Proteome Preparation: SW620 cell conditioned media is collected and cleared of cellular debris by centrifugation. The total protein concentration is determined and standardized across all samples.
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C to allow for target engagement.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-biotin (FP-biotin) conjugate, is added to the proteomes and incubated for 1 hour at room temperature. The probe covalently labels the active site of serine hydrolases that have not been inhibited by this compound.
-
Enrichment of Labeled Proteins: Streptavidin-agarose beads are added to the samples to enrich for biotin-labeled proteins. The beads are washed extensively to remove non-specifically bound proteins.
-
On-bead Digestion: The enriched proteins are digested into peptides using trypsin while still bound to the beads.
-
Isobaric Labeling (Optional but recommended for multiplexing): Peptides from different samples (e.g., vehicle vs. different this compound concentrations) can be labeled with isobaric tags for quantitative multiplexed analysis.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of peptides from each serine hydrolase.
-
Data Analysis: The abundance of peptides from each identified serine hydrolase in the this compound-treated samples is compared to the vehicle control. A reduction in peptide abundance indicates inhibition of the corresponding enzyme by this compound.
Super TOPflash Wnt Signaling Assay
This luciferase reporter assay is used to measure the activity of the canonical Wnt signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the Super TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control).
-
Preparation of Conditioned Media: Conditioned media from Wnt3a-expressing L-cells (a source of active Wnt3a) and SW620 cells (a source of endogenous NOTUM) are prepared.
-
Inhibitor Treatment: The SW620 conditioned media is treated with various concentrations of this compound or a vehicle control for a specified period.
-
Wnt/NOTUM Incubation: The inhibitor-treated SW620 conditioned media is then mixed with the Wnt3a conditioned media and incubated to allow NOTUM to deacylate Wnt3a.
-
Cell Stimulation: The conditioned media mixture is then added to the transfected HEK293T cells and incubated for 16-24 hours.
-
Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the luciferase signal in the presence of this compound indicates the preservation of Wnt signaling due to the inhibition of NOTUM.[1]
References
A Comparative Analysis of the MEK1/2 Inhibitor Trametinib in Preclinical Models
This guide provides a comparative overview of the MEK1/2 inhibitor, trametinib (B1684009), against other therapeutic alternatives. The data presented herein is based on established experimental findings and is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of trametinib on cell viability and the inhibition of the downstream effector p-ERK in cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Cancer Type | Trametinib IC50 (nM) | Selumetinib IC50 (nM) | Reference |
| BON1 | Pancreatic Neuroendocrine Tumor | 0.44 | Not Available | [1] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | 6.359 | Not Available | [1] |
| NCI-H727 | Lung Neuroendocrine Tumor | 84.12 | Not Available | [1] |
| HCT116 | Colorectal Carcinoma | ~0.07 (modified) | Not Available | [2] |
Table 2: Inhibition of ERK Phosphorylation (p-ERK)
| Cell Line | Cancer Type | Trametinib Concentration (nM) | Duration of Treatment | p-ERK Inhibition | Reference |
| NF1-null Melanoma Cells | Melanoma | Increasing Concentrations | 1 hour | Dose-dependent decrease | [3] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 10, 250 | 24, 48 hours | Strong downregulation | [4] |
| Multiple Cell Lines | Various Cancers | 10, 100 | 2 hours | Undetectable at 100 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 4,000-8,000 cells per well and incubated for 24 hours.[6]
-
Drug Treatment: Cells are then treated with increasing concentrations of trametinib or a vehicle control for 72 hours.[6][7]
-
MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
2. Western Blot Analysis for p-ERK Levels
This protocol is used to detect and quantify the levels of phosphorylated ERK (p-ERK), a key downstream target of MEK.
-
Cell Culture and Treatment: Cells are plated in 6-well plates and allowed to adhere. They are then treated with various concentrations of trametinib or a vehicle control for the desired time period (e.g., 1, 6, or 24 hours).[8]
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a lysis buffer to extract the total protein.[8][9]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[9]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for p-ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8][9]
-
Signal Detection: A chemiluminescent substrate is used to detect the HRP signal, which is captured using an imaging system.[9]
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK. The p-ERK signal is then normalized to the total ERK signal.[8][9]
Visualizations
MAPK/ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway and indicates the point of inhibition by MEK inhibitors like trametinib. This pathway is a critical regulator of cell growth, proliferation, and survival.[10][11][12][13][14]
Experimental Workflow for p-ERK Western Blot
The diagram below outlines the key steps in the experimental workflow for analyzing the effect of trametinib on p-ERK levels using Western blotting.
References
- 1. Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro | MDPI [mdpi.com]
- 2. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. 2.4. MTT assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 13. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 14. sinobiological.com [sinobiological.com]
A Researcher's Guide to Confirming Cellular Target Engagement for the Kinase Inhibitor ABC99
For drug development professionals, confirming that a therapeutic compound reaches and binds to its intended intracellular target is a critical step in validating its mechanism of action. This guide provides a comparative overview of established methods to confirm the cellular target engagement of ABC99, a hypothetical inhibitor of the serine/threonine kinase, Kinase X, a key component of the MAPK signaling pathway.
We will compare three orthogonal methods: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and downstream pathway analysis via Western Blot. Each method offers unique advantages and provides distinct lines of evidence for target engagement.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate assay is contingent on the specific research question, available resources, and the desired throughput. The table below summarizes the key attributes of each method for confirming this compound's engagement with Kinase X.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Western Blot (Downstream Target) |
| Principle | Quantifies the change in thermal stability of the target protein upon ligand binding.[1][2] | Measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein using Bioluminescence Resonance Energy Transfer (BRET).[3][4] | Measures the change in the phosphorylation status of a known downstream substrate of the target kinase.[5][6] |
| Evidence Type | Direct (Biophysical) | Direct (Proximity-based) | Indirect (Functional) |
| Target Modification | No modification needed (endogenous protein). | Requires genetic modification (NanoLuc® fusion protein).[7] | No modification needed. |
| Key Output | Thermal shift (ΔTm) | Intracellular IC50 | Change in phospho-protein signal |
| Throughput | Low to Medium | High | Low to Medium |
| Strengths | - Works with endogenous proteins in intact cells or tissues.[1][2]- No special probes or antibodies required for the binding event itself. | - Highly sensitive and quantitative.[3][8]- Live-cell measurements in real-time.- High-throughput compatible. | - Confirms functional downstream effect of target engagement.- Utilizes standard lab equipment and techniques. |
| Limitations | - Not all proteins show a significant thermal shift.[9]- Can be lower throughput.- Requires a specific antibody for detection (e.g., Western Blot). | - Requires cloning and expression of a fusion protein.- Dependent on the availability of a suitable fluorescent tracer.[4] | - Indirect evidence; inhibition could be due to off-target effects.- Signal can be affected by pathway crosstalk and feedback loops.[6] |
Signaling Pathway Context
This compound is designed to inhibit Kinase X, a central component of the RAS/MAPK signaling cascade. Understanding this pathway is crucial for interpreting the results of target engagement assays, particularly for downstream analysis. Upon activation by upstream signals, Kinase X phosphorylates and activates its substrate, Substrate Y, leading to cellular proliferation. This compound's engagement with Kinase X is expected to block this phosphorylation event.
Detailed Experimental Protocols & Data
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement by measuring the increased thermal stability of a protein when it is bound by a ligand.[1][10]
-
Cell Treatment: Culture HEK293 cells to 80% confluency. Treat cells with either 10 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.[10]
-
Heat Challenge: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10][12]
-
Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[10]
-
Western Blot Analysis: Collect the supernatant. Determine protein concentration, load equal amounts onto an SDS-PAGE gel, and perform a standard Western blot using a primary antibody specific for Kinase X.[11]
-
Data Analysis: Quantify the band intensity for Kinase X at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melt curves.
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM this compound) |
| 42 | 100% | 100% |
| 46 | 98% | 101% |
| 50 | 85% | 95% |
| 54 | 49% (Tm) | 88% |
| 58 | 25% | 70% |
| 62 | 10% | 52% (Tm) |
| 66 | 5% | 28% |
A significant rightward shift in the melting temperature (Tm) for Kinase X in the presence of this compound indicates direct target engagement and stabilization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein within intact cells.[3] It relies on energy transfer from a NanoLuc® luciferase fused to the target protein (Kinase X) to a cell-permeable fluorescent tracer that binds to the same protein. A competing compound (this compound) will displace the tracer, leading to a decrease in the BRET signal.[4]
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding a Kinase X-NanoLuc® fusion protein.[7]
-
Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into a white 96-well or 384-well plate.[13]
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM medium and add them to the cells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.[8]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[7]
-
Detection: Add the Nano-Glo® substrate solution and immediately read the plate on a luminometer capable of detecting donor (450 nm) and acceptor (610 nm) emission wavelengths.[7]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the intracellular IC50.
| This compound Conc. (nM) | BRET Ratio (mBU) | % Inhibition |
| 0 | 850 | 0% |
| 1 | 845 | 1% |
| 10 | 790 | 7% |
| 50 | 435 | 49% |
| 100 | 210 | 75% |
| 500 | 55 | 94% |
| 1000 | 45 | 95% |
| Calculated IC50 | 51.2 nM |
The dose-dependent decrease in the BRET signal demonstrates competitive binding of this compound to Kinase X in live cells, providing a quantitative measure of intracellular potency.
Western Blot for Downstream Target Inhibition
An indirect but functionally critical method to confirm target engagement is to measure the phosphorylation status of a known downstream substrate.[5][6] If this compound engages and inhibits Kinase X, the phosphorylation of its direct substrate, Substrate Y, should decrease.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulation: If necessary, stimulate the pathway with an appropriate growth factor for 15 minutes to ensure the pathway is active.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Western Blot Analysis: Determine protein concentration of the lysates. Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Phospho-Substrate Y (p-Substrate Y) and Total Substrate Y (as a loading control).
-
Data Analysis: Quantify the band intensities for p-Substrate Y and Total Substrate Y. Normalize the p-Substrate Y signal to the Total Substrate Y signal for each concentration of this compound. Plot the normalized signal against the this compound concentration to determine the IC50 for functional pathway inhibition.
| This compound Conc. (nM) | Normalized p-Substrate Y Signal | % Inhibition of Phosphorylation |
| 0 | 1.00 | 0% |
| 10 | 0.95 | 5% |
| 50 | 0.65 | 35% |
| 100 | 0.48 | 52% |
| 250 | 0.21 | 79% |
| 500 | 0.09 | 91% |
| Calculated IC50 | 95.5 nM |
A dose-dependent reduction in the phosphorylation of Substrate Y provides strong functional evidence that this compound is engaging and inhibiting its target, Kinase X, within the cellular signaling cascade.
Conclusion
This guide compares three robust methods for confirming the cellular target engagement of the hypothetical Kinase X inhibitor, this compound. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ provide direct biophysical evidence of binding, with CETSA utilizing the endogenous protein and NanoBRET™ offering a higher-throughput, live-cell readout. Analysis of downstream substrate phosphorylation by Western Blot offers complementary, functional validation of target inhibition. Employing at least two of these orthogonal approaches provides a comprehensive and high-confidence assessment of a compound's target engagement, a crucial milestone in any drug discovery program.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 7. eubopen.org [eubopen.org]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. promega.com [promega.com]
Cross-Validation of ABC99 Effects in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro effects of the novel therapeutic agent ABC99 across a panel of well-characterized cancer cell lines. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various malignancies.[1][2][3] The objective of this guide is to present a cross-validation of this compound's anti-proliferative and pro-apoptotic activities and to elucidate its mechanism of action in cell lines with different genetic backgrounds. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] The primary pathways affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and growth.[1][5][6][7][8]
Data Presentation
The anti-cancer effects of this compound were evaluated in a panel of human cancer cell lines representing non-small cell lung cancer (A549, NCI-H1975), breast cancer (MCF-7, MDA-MB-231), and colorectal cancer (HT-29, SW480).
Table 1: Anti-proliferative Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of treatment. The IC50 values were determined using the MTT assay.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) ± SD |
| A549 | Non-Small Cell Lung | Wild-Type | 15.2 ± 1.8 |
| NCI-H1975 | Non-Small Cell Lung | L858R/T790M Mutant | 0.8 ± 0.1 |
| MCF-7 | Breast (ER+) | Low Expression | 25.5 ± 3.1 |
| MDA-MB-231 | Triple-Negative Breast | Wild-Type | 18.9 ± 2.2 |
| HT-29 | Colorectal | Wild-Type | 12.4 ± 1.5 |
| SW480 | Colorectal | Wild-Type | 22.1 ± 2.5 |
Table 2: Induction of Apoptosis by this compound
The percentage of apoptotic cells was quantified by flow cytometry using Annexin V-FITC/PI staining after 48 hours of treatment with this compound at a concentration of 2x IC50 for each cell line.
| Cell Line | % Apoptotic Cells (Control) ± SD | % Apoptotic Cells (this compound) ± SD |
| A549 | 4.1 ± 0.5 | 35.8 ± 4.2 |
| NCI-H1975 | 5.2 ± 0.7 | 68.5 ± 7.1 |
| MCF-7 | 3.8 ± 0.4 | 15.2 ± 1.9 |
| MDA-MB-231 | 6.1 ± 0.8 | 28.9 ± 3.5 |
| HT-29 | 4.5 ± 0.6 | 42.3 ± 5.0 |
| SW480 | 3.9 ± 0.5 | 20.1 ± 2.4 |
Table 3: Effect of this compound on Downstream Signaling
The effect of this compound (1 µM for 6 hours) on the phosphorylation of key signaling proteins was assessed by Western blotting in a sensitive (NCI-H1975) and a relatively resistant (A549) cell line. Values represent the relative band intensity normalized to the total protein and expressed as a percentage of the untreated control.
| Protein | NCI-H1975 (% of Control) | A549 (% of Control) |
| p-EGFR | 12% | 45% |
| p-Akt | 18% | 58% |
| p-ERK | 25% | 65% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Cell Viability (MTT) Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[11]
-
Drug Treatment: Cells were treated with a range of concentrations of this compound (0.01 to 100 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining) This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at 2x IC50 concentration for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.
3. Western Blotting This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells were treated with this compound, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight. Subsequently, it was incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software.
Experimental Workflow
The following diagram illustrates the logical flow of the cross-validation experiments performed on this compound.
Comparative Analysis and Conclusion
The experimental data demonstrates that this compound exhibits a variable degree of anti-cancer activity across the tested cell lines. The compound is most potent in the NCI-H1975 non-small cell lung cancer cell line, which harbors an activating EGFR mutation, confirming its on-target activity. The lower IC50 value and higher apoptosis rate in this cell line correlate with a more profound inhibition of the EGFR signaling pathway, as evidenced by the strong reduction in p-EGFR, p-Akt, and p-ERK levels.
In contrast, cell lines with wild-type EGFR or low EGFR expression, such as MCF-7, show lower sensitivity to this compound. This differential sensitivity underscores the importance of patient selection based on the molecular profile of the tumor for potential clinical applications of this compound. The cross-validation across different cell lines provides crucial preclinical data, suggesting that this compound is a promising candidate for the treatment of EGFR-mutant cancers. Further in vivo studies are warranted to confirm these findings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Proper Disposal Procedures for ABC99
Disclaimer: Specific institutional or governmental disposal guidelines for a substance designated "ABC99" are not available in public documentation. The following procedures are based on general best practices for the disposal of hazardous and cytotoxic laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste management. This guide provides essential safety and logistical information for the operational planning of this compound disposal, ensuring the safety of laboratory personnel and environmental compliance.
The proper handling and disposal of this compound, a potent cytotoxic agent, are critical for laboratory safety and environmental protection. Due to its hazardous nature, this compound and any materials it has contacted must be treated as hazardous chemical waste. The recommended final disposal method is incineration by a licensed waste disposal facility.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₂H₁₇N₅O₄S |
| Molecular Weight | 459.47 g/mol |
| CAS Number | 987-65-4 |
| Appearance | Yellow, crystalline solid |
| Solubility | Soluble in DMSO (≥20 mg/mL); Insoluble in water and ethanol |
| Biological Action | Potent inhibitor of the XYZ signaling pathway; Cytotoxic with EC₅₀ values in the nanomolar range. |
| Toxicity | Highly toxic if swallowed, inhaled, or in contact with skin. Suspected mutagen. |
Personal Protective Equipment (PPE) Requirements
Due to its high toxicity, stringent adherence to PPE protocols is mandatory when handling this compound.
| Equipment | Specification |
| Gloves | Nitrile, double-gloving recommended. Change immediately if contaminated. |
| Eye Protection | Chemical safety goggles. |
| Lab Coat | Standard, buttoned. A disposable gown is recommended for handling larger quantities. |
| Respiratory Protection | Use in a certified chemical fume hood. If outside a hood, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol for this compound
All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste.
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step.
-
Contaminated Solids: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and contaminated bench paper, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste (Organic): Solutions of this compound in DMSO or other organic solvents must be collected in a dedicated, clearly labeled hazardous waste container for organic solvents.[1] Do not mix with other waste streams like acids or bases.[1]
-
Aqueous Solutions: Given its insolubility in water, significant aqueous waste streams are unlikely. However, any aqueous waste from rinsing glassware should be collected as hazardous waste. Do not dispose of it down the sanitary sewer.[1]
-
Unused/Expired this compound: Unused or expired solid this compound must be disposed of in its original container within a sealed, labeled secondary container as hazardous waste.[1]
Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the solvent (e.g., "Dimethyl Sulfoxide").[1] Avoid abbreviations.
-
Closure: Waste containers must be kept securely closed except when adding waste.[1]
-
Containment: Use robust, leak-proof containers. Plastic containers are generally preferred to minimize the risk of breakage.[1]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE before cleanup.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with a chemical spill kit absorbent.
-
Collect: Carefully collect all contaminated materials and place them in the designated hazardous waste container for solids.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Visual Guides and Workflows
This compound Disposal Decision Pathway
The following diagram outlines the decision-making process for segregating different types of this compound waste.
References
Standard Operating Procedure: Handling and Disposal of ABC99 (Formaldehyde Solution)
This document provides essential safety and logistical information for the handling and disposal of ABC99, a solution containing formaldehyde. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (Formaldehyde Solution) is classified as a hazardous substance. It is a known carcinogen, a skin and respiratory sensitizer, and is toxic if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 8 mil or 0.2 mm). Change gloves immediately if contaminated. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes and vapors. |
| Body Protection | A lab coat that is fully buttoned. A chemically resistant apron is recommended for handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A respirator with an organic vapor cartridge may be required if working outside of a fume hood or if exposure limits are exceeded. | Prevents inhalation of toxic vapors. |
Safe Handling and Operational Plan
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure you are wearing the appropriate PPE as specified in Table 1.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before handling this compound to minimize time spent in the handling area.
-
-
Handling :
-
Conduct all work involving this compound inside a certified chemical fume hood.
-
Dispense the required amount of this compound carefully to avoid splashes.
-
Keep the container of this compound sealed when not in use.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Container | Disposal Procedure |
| Liquid this compound Waste | Labeled, sealed, and chemically compatible container. | Collect all liquid waste containing this compound. Do not mix with other waste streams unless explicitly permitted. |
| Contaminated Solid Waste | Labeled, sealed plastic bag or container. | Includes used gloves, absorbent materials, and any other solid items contaminated with this compound. |
Waste Disposal Workflow
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
